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  • Product: 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid
  • CAS: 926258-45-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic Acid

Executive Summary In modern Fragment-Based Drug Discovery (FBDD) and combinatorial library synthesis, the selection of highly functionalized, lead-like building blocks is paramount. 2-{[(Cyclopropylcarbamoyl)methyl]sulfa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and combinatorial library synthesis, the selection of highly functionalized, lead-like building blocks is paramount. 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS: 926258-45-9) [2] is a versatile, trifunctional scaffold that integrates an ortho-substituted benzoic acid, a flexible thioether linkage, and a cyclopropyl-capped amide. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and analytical validation, serving as a comprehensive guide for medicinal chemists and drug development professionals.

Structural & Physicochemical Profiling

The utility of a building block is dictated by its physicochemical profile and its compliance with established drug-likeness parameters. 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid possesses a molecular architecture that perfectly aligns with Lipinski’s Rule of Five [3], ensuring that derivatives synthesized from this core maintain favorable pharmacokinetic properties.

Quantitative Data Summary
Physicochemical PropertyValueRelevance to Drug Discovery
Molecular Formula C12​H13​NO3​S -
Molecular Weight 251.30 g/mol Ideal for lead optimization (<300 Da)
LogP (Predicted) 1.8 - 2.2Optimal lipophilicity for oral bioavailability
Topological Polar Surface Area 91.7 ŲExcellent membrane/cellular permeability (<140 Ų)
Hydrogen Bond Donors (HBD) 2 ( −COOH , −NH )Favorable for target protein engagement
Hydrogen Bond Acceptors (HBA) 4 ( 2×C=O , −OH , −S− )Provides multiple interaction vectors
Rotatable Bonds 5Balances conformational flexibility and entropic penalty
Pharmacophore Deconstruction

The molecule can be logically divided into three distinct functional zones, each serving a specific purpose in target-directed synthesis.

Pharmacophore Core 2-{[(Cyclopropylcarbamoyl)methyl] sulfanyl}benzoic acid A1 Benzoic Acid Core (H-Bond Donor/Acceptor) Core->A1 A2 Thioether Linker (Conformational Flexibility) Core->A2 A3 Cyclopropyl Amide (Lipophilic Cap/Metabolic Stability) Core->A3

Fig 1: Pharmacophore deconstruction of the target molecule.

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid relies on the highly regioselective SN​2 thioalkylation of thiosalicylic acid with 2-chloro-N-cyclopropylacetamide.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Charge a dry, round-bottom flask with thiosalicylic acid (1.0 eq, 10 mmol) and 2-chloro-N-cyclopropylacetamide (1.05 eq, 10.5 mmol).

  • Deprotonation & Solvation: Dissolve the reagents in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add finely powdered potassium carbonate ( K2​CO3​ , 2.5 eq, 25 mmol) in a single portion. Stir at 25°C for 15 minutes.

  • Thioalkylation: Elevate the temperature to 60°C and stir for 4 hours under an inert nitrogen atmosphere.

  • Reaction Quenching: Cool the mixture to room temperature and pour it into crushed ice/water (3 volumes relative to DMF).

  • Precipitation & Isolation: Slowly add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2-3. Filter the resulting white precipitate, wash thoroughly with cold distilled water, and dry under a high vacuum at 45°C.

The Causality Behind Experimental Choices

In the optimization of thiosalicylic S-alkylation, the choice of base and solvent is critical to prevent unwanted O-alkylation or esterification [1].

  • Base Selection ( K2​CO3​ ): K2​CO3​ is a mild base that deprotonates both the carboxylic acid ( pKa​≈4.0 ) and the thiol ( pKa​≈6.5 ). However, the resulting thiolate is a highly polarizable, "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the thiolate vastly outcompetes the "hard" carboxylate for the "soft" electrophilic carbon of the α -chloroamide, ensuring absolute regioselectivity.

  • Solvent Selection (DMF): DMF, a polar aprotic solvent, strongly solvates the potassium cations while leaving the thiolate anion relatively unsolvated (the "naked anion" effect). This drastically lowers the activation energy required for the SN​2 displacement.

SynthesisWorkflow A Thiosalicylic Acid (Nucleophile) B 2-Chloro-N-cyclopropylacetamide (Electrophile) C Deprotonation (K2CO3 / DMF, 25°C) D SN2 Thioalkylation (60°C, 4 hours) C->D Thiolate Formation E Acidic Workup (1M HCl, pH 2-3) D->E Reaction Completion F 2-{[(Cyclopropylcarbamoyl)methyl] sulfanyl}benzoic acid E->F Precipitation AB AB AB->C

Fig 2: Synthetic workflow and SN2 thioalkylation mechanism.

Analytical Validation System

To ensure absolute scientific integrity, the synthetic protocol is designed as a self-validating system .

  • In-Process Validation: The reaction progress is monitored via Thin Layer Chromatography (TLC) under UV light (254 nm). The consumption of the highly fluorescent thiosalicylic acid starting material provides an immediate visual confirmation of conversion.

  • Workup Validation (Phase-Change): During the reaction, the product exists as a water-soluble potassium carboxylate. By acidifying the aqueous mixture to pH 2-3, the carboxylate is protonated to the neutral free acid. Because the target molecule is highly lipophilic in its neutral state, it spontaneously precipitates. A successful, high-yield precipitation event visually validates the completion of the reaction.

  • Structural Confirmation:

    • LC-MS: Electrospray ionization (ESI+) must yield a dominant peak at m/z 252.0 [M+H]+ .

    • 1H NMR (DMSO-d6): Key diagnostic peaks include the thioether methylene bridge singlet (~3.6 ppm, 2H), the cyclopropyl methine multiplet (~2.6 ppm, 1H), and the broad carboxylic acid proton (~13.0 ppm, 1H), confirming that the acid remains unesterified.

Applications in Target-Directed Synthesis

The primary value of 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid lies in its downstream derivatization capabilities:

  • Amide Coupling: The free carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to generate diverse bis-amide libraries.

  • Heterocyclic Cyclization: Under dehydrative or strongly acidic conditions, the molecule can undergo intramolecular cyclization to form substituted 1,4-benzothiazine derivatives, a privileged scaffold found in numerous antipsychotic, anti-inflammatory, and antimicrobial agents.

References

  • Title: Repositioning Salirasib as a new antimalarial agent. Source: MedChemComm (via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews (via PubMed) URL: [Link]

Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

Introduction: Charting the Course for a Novel Candidate In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its success. The journey o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting the Course for a Novel Candidate

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its success. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy, safety, and dosing regimen.[1][2] This guide provides a comprehensive framework for the pharmacokinetic profiling of a novel chemical entity, 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid. Due to the novelty of this compound, this document will serve as a strategic roadmap, outlining a robust, multi-tiered approach for its evaluation.

The structure of 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid presents several key features that will guide our investigation: a benzoic acid moiety , a thioether linkage , and a cyclopropylcarbamoyl side chain . Each of these functional groups is a potential site for metabolic activity and will influence the compound's overall ADME properties. This guide is designed for researchers, scientists, and drug development professionals, providing not only the "what" and "how" of experimental protocols but, more critically, the "why" that underpins a scientifically rigorous pharmacokinetic evaluation.

Part 1: Foundational In Vitro ADME Profiling: Building the Groundwork

Early-stage in vitro ADME assays are essential for identifying potential liabilities and guiding medicinal chemistry efforts.[3][4][5] A tiered approach allows for rapid screening of fundamental properties before committing to more resource-intensive studies.

Tier 1: Initial Viability Assessment

The primary goal of Tier 1 is to quickly assess the fundamental "drug-like" properties of the molecule.

  • Aqueous Solubility: This is a critical first step, as poor solubility can be a major impediment to oral absorption. The carboxylic acid moiety of our target compound suggests that solubility will be pH-dependent.

    ParameterExperimental MethodRationale
    Kinetic SolubilityHigh-throughput nephelometric or UV-based methodsProvides an early indication of solubility under standardized conditions.
    Thermodynamic SolubilityShake-flask method at various pH values (e.g., 2.0, 5.0, 7.4)Determines the equilibrium solubility, which is more representative of in vivo conditions in the gastrointestinal tract and plasma.
  • Membrane Permeability: This assesses the ability of the compound to passively diffuse across biological membranes, a key factor in oral absorption.

    ParameterExperimental MethodRationale
    Passive PermeabilityParallel Artificial Membrane Permeability Assay (PAMPA)[6][7]A cell-free, high-throughput assay that models passive transcellular diffusion. It provides a rapid assessment of a compound's ability to cross the intestinal barrier.[7]
  • Metabolic Stability: These assays provide the first glimpse into how the compound will be cleared by the body.

    SystemKey InformationRationale
    Human Liver Microsomes (HLM)Intrinsic clearance by CYP450 enzymes.[6]Microsomes contain the major drug-metabolizing cytochrome P450 enzymes. This assay helps to predict hepatic clearance.
    Human HepatocytesCombined Phase I and Phase II metabolism.Hepatocytes provide a more complete picture of liver metabolism, including both oxidative (Phase I) and conjugative (Phase II) pathways.
  • Plasma Protein Binding (PPB): This determines the fraction of the drug that is bound to plasma proteins.

    MethodRationale
    Equilibrium DialysisConsidered the gold standard for determining the unbound fraction of a drug in plasma. Only the unbound drug is free to distribute into tissues and interact with its target.
Tier 2: Mechanistic Insights and Refinement

Once a compound shows promise in Tier 1, a deeper dive into its metabolic and transport characteristics is warranted.

  • Cytochrome P450 (CYP) Reaction Phenotyping: This identifies the specific CYP isoforms responsible for the compound's metabolism.

    • Protocol: Incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

    • Causality: Knowing which enzymes are involved is crucial for predicting potential drug-drug interactions (DDIs) when co-administered with other drugs that are substrates, inhibitors, or inducers of the same enzymes.

  • CYP450 Inhibition and Induction: These assays assess the compound's potential to cause DDIs.

    AssayRationale
    CYP Inhibition Determines if the compound inhibits the activity of major CYP isoforms, which could lead to increased plasma concentrations of co-administered drugs.
    CYP Induction Evaluates if the compound increases the expression of CYP enzymes, potentially leading to decreased efficacy of co-administered drugs.
  • Transporter Interaction Studies: Investigates if the compound is a substrate or inhibitor of key uptake (e.g., OATPs, OATs, OCTs) and efflux (e.g., P-gp, BCRP) transporters.

    • Rationale: Transporters play a significant role in drug absorption, distribution, and excretion. Interaction with transporters can affect drug disposition and lead to DDIs. The benzoic acid moiety suggests potential interaction with organic anion transporters (OATs).

Part 2: In Vivo Pharmacokinetic Studies: The Whole-System Perspective

In vivo studies are essential to understand how a drug behaves in a living organism, integrating all ADME processes.[1][8]

Experimental Design

A well-designed in vivo PK study is critical for generating meaningful data.[9][10]

ParameterConsiderationRationale
Species Selection Typically rodent (rat or mouse) for initial studies.Well-characterized models with readily available historical data.
Dose Selection Based on in vitro potency and toxicology data.Should be low enough to be in the linear pharmacokinetic range and high enough for accurate analytical detection.
Administration Routes Intravenous (IV) and Oral (PO).IV administration provides a direct measure of systemic clearance and volume of distribution. Comparison of IV and PO data allows for the determination of oral bioavailability.[1]
Sampling Schedule Frequent sampling at early time points to capture the absorption and distribution phases, with less frequent sampling at later time points to define the elimination phase.[9]A well-designed sampling schedule is crucial for accurately calculating key PK parameters.
Biological Matrix Plasma is the most common matrix for determining systemic exposure.Urine and feces are collected in excretion studies to determine the routes and extent of elimination.
Key Pharmacokinetic Parameters

Analysis of plasma concentration-time data yields several critical parameters:[11]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
t1/2 Elimination half-life.Determines the dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time; a measure of the body's efficiency in eliminating the drug.
Vd Volume of distribution.The apparent volume into which the drug distributes in the body.
F% Absolute oral bioavailability.The fraction of the orally administered dose that reaches systemic circulation.
Workflow for a Typical In Vivo PK Study

in_vivo_pk_workflow cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_post_study Post-Study Analysis formulation Formulation Development dose_selection Dose Range Finding formulation->dose_selection dosing IV and PO Dosing dose_selection->dosing sampling Blood/Plasma Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting

Caption: Workflow of an in vivo pharmacokinetic study.

Part 3: Unraveling Metabolism: Metabolite Identification and Pathway Elucidation

Identifying the metabolic fate of a drug is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites.

Predicted Metabolic Pathways

Based on the structure of 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, several metabolic pathways can be predicted:

  • Oxidation of the Thioether: The sulfur atom is a likely site for oxidation, forming a sulfoxide and subsequently a sulfone.[12] This is a common metabolic pathway for thioether-containing drugs.[13]

  • Phase II Conjugation of the Carboxylic Acid: The benzoic acid moiety is expected to undergo conjugation with glycine to form hippuric acid, a major route of elimination for benzoic acid derivatives.[14][15] Glucuronidation of the carboxylic acid is another possibility.[14]

  • Hydroxylation: The aromatic ring and the cyclopropyl group are potential sites for hydroxylation by CYP450 enzymes.

  • Amide Hydrolysis: The amide bond could potentially be hydrolyzed, though this is often a slower metabolic process.

Proposed Metabolic Scheme

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound sulfoxide Thioether Oxidation (Sulfoxide) parent->sulfoxide CYP450 hydroxylation Aromatic/Aliphatic Hydroxylation parent->hydroxylation CYP450 hydrolysis Amide Hydrolysis parent->hydrolysis Amidases glycine_conjugate Glycine Conjugation (Hippuric Acid Derivative) parent->glycine_conjugate Glycine N-acyltransferase glucuronide Glucuronide Conjugate parent->glucuronide UGTs sulfone Sulfone sulfoxide->sulfone CYP450

Caption: Predicted metabolic pathways.

Experimental Approach for Metabolite Identification
  • In Vitro Incubation: Incubate the parent drug with liver microsomes and hepatocytes to generate metabolites.

  • In Vivo Sample Analysis: Analyze plasma, urine, and feces samples from in vivo PK studies.

  • Analytical Technique: High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and structurally characterizing metabolites.[16][17][18]

Part 4: The Analytical Backbone: Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring accurate quantification of the drug and its metabolites in biological matrices.[18][19][20]

Key Considerations for Method Development (LC-MS/MS)
ComponentDetailRationale
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction.To remove interfering substances from the biological matrix and concentrate the analyte.
Chromatography Reversed-phase HPLC or UHPLC with a C18 column.To separate the parent drug from its metabolites and endogenous matrix components.
Mass Spectrometry Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.Provides high sensitivity and selectivity for accurate quantification.[17]
Validation The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, stability, and linearity.Ensures the reliability and reproducibility of the analytical data.

Conclusion: Synthesizing the Data into a Coherent Profile

The pharmacokinetic profiling of a novel compound like 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid is a systematic and iterative process. By integrating the data from the comprehensive suite of in vitro and in vivo studies outlined in this guide, a clear picture of the compound's ADME properties will emerge. This holistic understanding is not merely an academic exercise; it is fundamental to making informed decisions in drug development, from lead optimization and candidate selection to predicting human pharmacokinetics and designing safe and effective clinical trials. The structured, hypothesis-driven approach detailed herein provides the scientific rigor necessary to unlock the therapeutic potential of this promising new chemical entity.

References

  • Chemistry LibreTexts. (2024, December 29). 1.5: Drug Metabolism. Retrieved from [Link]

  • Pagella, J. H., Chen, X. B., Macleod, N. A., Ørskov, E. R., & Dewey, P. J. S. (1997). Excretion of benzoic acid derivatives in urine of sheep given intraruminal infusions of 3-phenylpropionic and cyclohexanecarboxylic acids. British Journal of Nutrition, 77(4), 577-592.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Al-Badr, A. A. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(5), e26532.
  • Pagella, J. H., Chen, X. B., Macleod, N. A., Ørskov, E. R., & Dewey, P. J. S. (1997). Excretion of benzoic acid derivatives in urine of sheep given intraruminal infusions of 3-phenylpropionic and cyclohexanecarboxylic acids. British Journal of Nutrition, 77(4), 577-592.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Al-Badr, A. A. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(5), e26532.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Dodds, C. (2015). Fully Bayesian Experimental Design for Pharmacokinetic Studies. Pharmaceuticals, 8(1), 55-75.
  • Chan, H. K., & Zheng, G. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 16-30.
  • Ratcliffe, A. J. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Toldo, S., & Abbate, A. (2018). Medicinal Thiols: Current Status and New Perspectives. Current medicinal chemistry, 25(2), 184–191.
  • Kirman, C. R., & Hays, S. M. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory Toxicology and Pharmacology, 86, 286-296.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Cahuzac, H., & Devel, L. (2020).
  • Obach, R. S., & Kalgutkar, A. S. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Pharmaceuticals, 10(3), 63.
  • Danlami, U., Odunola, M. T., Magaji, G., & Thomas, S. A. (2011). The effect of chloroquine on the pharmacokinetics of chlorpropamide was investigated in human volunteers. International Journal of Pharmacy and Pharmacology, 1(1), 1-5.
  • Li, Y., & Li, X. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current organic synthesis, 14(4), 519–533.
  • Jarvis, M. F., & Scott, V. E. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS medicinal chemistry letters, 5(10), 1083–1088.
  • Kim, T. H., Kim, M. S., & Lee, S. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Pharmaceuticals, 17(7), 896.
  • Singh, Z., & Sharma, P. K. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(6), 58-65.
  • Cahuzac, H., & Devel, L. (2020).
  • Cahuzac, H., & Devel, L. (2020).
  • PubChem. (n.d.). 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid. Retrieved from [Link]

  • Ricotti, V., & Cirak, S. (2016). Safety, Tolerability, and Pharmacokinetics of SMT C1100, a 2-Arylbenzoxazole Utrophin Modulator, following Single- and Multiple-Dose Administration to Pediatric Patients with Duchenne Muscular Dystrophy. PLoS ONE, 11(4), e0152831.
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Sources

Foundational

toxicity and safety profile of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid Introduction 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid is a molecule belonging...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

Introduction

2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid is a molecule belonging to the broad class of benzoic acid derivatives. While benzoic acid and its salts have a long history of use and a well-documented safety profile, serving as preservatives in food, cosmetics, and pharmaceuticals, the toxicological properties of this specific, more complex derivative are not extensively described in publicly available literature.[1][2] This guide, therefore, serves a dual purpose: first, to present the known toxicological data of the parent benzoic acid scaffold as a foundational reference, and second, to delineate a comprehensive, field-proven strategy for the thorough toxicological and safety evaluation of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical progression of scientific inquiry, explaining the causality behind each experimental choice. We will proceed from initial computational assessments and foundational in vitro assays to complex in vivo studies, mirroring the standard workflow for a new chemical entity (NCE) in a regulated drug development environment.

Part 1: Foundational Profile and In Silico Toxicological Assessment

Before embarking on costly and time-consuming laboratory studies, a foundational profile is established using computational models and an analysis of the molecule's physicochemical properties. This initial step is crucial for anticipating potential liabilities and guiding the subsequent experimental design.

Physicochemical Characterization

The structure of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid—featuring a carboxylic acid group, a thioether linkage, and an amide—suggests specific physicochemical properties that will govern its biological behavior. Key parameters to be experimentally determined include:

  • pKa: The acidity of the carboxylic acid group will determine the molecule's charge at physiological pH, influencing its absorption, distribution, and excretion.

  • LogP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of the molecule, which is critical for membrane permeability and potential for bioaccumulation.

  • Solubility: Aqueous solubility is paramount for developing appropriate formulations for toxicological testing and, eventually, for clinical use.

In Silico Toxicological Prediction

Computational toxicology utilizes computer-based models to predict the potential toxicity of chemicals based on their structure. For a novel compound like 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, this is a critical first step in hazard identification.

Experimental Protocol: Computational Genotoxicity Assessment

  • Model Selection: Employ a battery of (Quantitative) Structure-Activity Relationship [(Q)SAR] models. A standard approach includes a rule-based expert system (e.g., DEREK Nexus®) and a statistical-based system (e.g., CASE Ultra).[3] This dual approach provides a more robust prediction.

  • Structural Alert Analysis: The molecule is analyzed for "structural alerts," which are specific chemical substructures known to be associated with toxicity, particularly genotoxicity.[4] Potential alerts in the target molecule might include the aromatic ring and the amide linkage, though these are common and context-dependent.

  • Data Interpretation: The output from the models will classify the molecule as "positive," "negative," "equivocal," or "out of domain" for various endpoints, such as bacterial mutagenicity (Ames test). These predictions are not definitive but are essential for flagging potential hazards that require rigorous experimental investigation.[3]

Part 2: Non-Clinical Safety and Toxicology Program

The non-clinical program is designed to characterize the toxic effects of the compound with respect to target organs, dose-dependence, and potential reversibility. The strategy is guided by international regulatory guidelines (e.g., ICH, FDA, EMA).

Pharmacokinetics and Metabolism (ADME)

Understanding how the body Absorbs, Distributes, Metabolizes, and Excretes the compound is fundamental to interpreting toxicology data.

Causality Behind Experimental Choices: The parent compound, benzoic acid, is primarily metabolized in the liver via conjugation with glycine to form hippuric acid, which is then rapidly excreted in the urine.[5] The presence of the N-cyclopropyl-2-(mercaptomethyl)acetamide side chain introduces new potential sites for metabolism, including oxidation of the sulfur atom or hydrolysis of the amide bond. Therefore, a full ADME workup is necessary.

Workflow: Non-Clinical ADME Assessment

cluster_invitro In Vitro ADME cluster_invivo In Vivo PK (Rodent Model) iv_1 Metabolic Stability (Microsomes, Hepatocytes) iv_2 CYP450 Inhibition & Induction Assays iv_1->iv_2 iv_3 Plasma Protein Binding iv_2->iv_3 ivv_1 Single Dose IV & PO (Determine Bioavailability) iv_3->ivv_1 Inform Dosing ivv_2 Dose Escalation Study ivv_1->ivv_2 ivv_3 Metabolite Identification (Plasma, Urine, Feces) ivv_2->ivv_3 tox Toxicology Studies ivv_3->tox Inform Toxicology & Human Dose Projection

Caption: Workflow for ADME/PK Assessment.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single, high dose of the substance.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Species: Wistar rats (one sex, typically female).

  • Dosing: A single oral gavage dose is administered. The starting dose is selected based on any available data, including in silico predictions.

  • Procedure: A stepwise procedure is used, with 3 animals per step. The outcome of each step (mortality or morbidity) determines the next step: either dosing at a lower or higher level or terminating the study.

  • Observation: Animals are observed for 14 days for clinical signs of toxicity, and body weights are recorded. A gross necropsy is performed at the end of the study.

  • Endpoint: The study provides a classification of the substance's acute toxicity and an estimate of its LD50 (the dose lethal to 50% of the animals).[6]

For context, the parent compound benzoic acid exhibits low acute oral toxicity.[7]

Table 1: Known Toxicological Data for Benzoic Acid (Parent Compound)

ParameterSpeciesValueReference
Acute Oral LD50 Rat1700 - 2500 mg/kg[7][8]
Acute Dermal LD50 Rabbit>5000 mg/kg[7]
Skin Irritation RabbitSlightly irritating[7]
Eye Irritation RabbitSeverely irritating[7]
Reproductive NOAEL Rat~1000 mg/kg/day[9]
Genotoxicity In vivoNegative[5]
Repeated-Dose Toxicity

These studies are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) after repeated administration.[6]

Experimental Protocol: 28-Day Oral Toxicity Study (Rodent & Non-Rodent)

  • Species: Two species are required, typically Sprague-Dawley rats and Beagle dogs.

  • Groups: Four groups per species: a vehicle control and three dose levels (low, mid, high). The high dose should produce some minimal toxicity, while the low dose should produce no toxicity.

  • Administration: The compound is administered daily via oral gavage for 28 consecutive days.

  • Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, organs are weighed, and a comprehensive list of tissues is collected for histopathological examination.

  • Endpoints: The primary endpoints are the identification of target organs for toxicity and the determination of the NOAEL.

Genotoxicity

A standard battery of tests is required to assess the potential for the compound to cause genetic damage.

Workflow: Standard Genotoxicity Testing Battery

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start Test Compound ames Bacterial Reverse Mutation (Ames Test) Detects gene mutation start->ames mla Mammalian Cell Assay (e.g., Mouse Lymphoma) Detects gene mutation & clastogenicity start->mla micronucleus Rodent Micronucleus Test Detects chromosomal damage ames->micronucleus If in vitro positive or equivocal mla->micronucleus Proceed to in vivo result Genotoxicity Profile micronucleus->result

Caption: Standard workflow for genotoxicity assessment.

Causality Behind Experimental Choices: The Ames test assesses point mutations in bacteria. Mammalian cell assays detect larger-scale chromosomal damage (clastogenicity) and mutations. An in vivo study is crucial because the ADME properties of the compound can significantly modulate its genotoxic potential; a compound positive in vitro may be detoxified in vivo.[5] Benzoic acid itself has shown some clastogenic activity in in vitro tests but has been negative in in vivo studies.[5]

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of the compound on fertility, pregnancy, and fetal development. An Extended One-Generation Reproductive Toxicity Study (EOGRT) is the modern standard.[9]

Key Endpoints of an EOGRT Study:

  • Parental (F0) Generation: Effects on male and female reproductive performance (e.g., estrous cycles, sperm parameters, mating behavior).

  • First (F1) Generation: Effects on in-utero development (teratogenicity), survival, and growth post-birth. Specific cohorts of F1 animals can be used to assess developmental neurotoxicity and immunotoxicity.[9]

Part 3: Clinical Safety and Risk Assessment

Data from the comprehensive non-clinical program are used to inform the design of first-in-human (FIH) clinical trials and to conduct a formal risk assessment.

Establishing a Safe Starting Dose

The NOAEL determined in the most sensitive species from the most relevant toxicology study is the starting point for calculating a safe initial dose for humans. This is achieved by applying safety factors to account for inter-species and intra-species differences and converting the animal dose to a Human Equivalent Dose (HED).[10]

Clinical Safety Monitoring

In Phase 1 clinical trials, subjects are monitored intensively for adverse events. The specific monitoring plan is directly informed by the non-clinical findings. For example, if liver enzyme elevations were noted in dog studies, the clinical protocol would include frequent monitoring of liver function tests.

Conclusion

While specific toxicity data for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid is not currently in the public domain, a clear and scientifically rigorous path for its evaluation exists. By leveraging knowledge of the parent benzoic acid scaffold and applying a standard battery of modern toxicological assessments, a comprehensive safety profile can be established. This process, proceeding from in silico prediction through detailed in vivo studies, is designed to thoroughly characterize potential hazards, define dose-response relationships, and ultimately ensure the safety of any potential therapeutic application for this novel compound. The integrity of this process is paramount for protecting human health and meeting global regulatory standards.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for Benzoic acid, 2-(chlorosulfonyl)-, methyl ester.
  • MilliporeSigma. (2026, March 5). Safety Data Sheet for Benzoic Acid.
  • PCCA. (2022, December 22). Safety Data Sheet for Benzoic Acid USP.
  • Fisher Scientific Company. (2012, May 1). Safety Data Sheet for Benzoic Acid.
  • NextSDS. (n.d.). 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid — Chemical Substance Information.
  • Hayes, B. A. (2006, February 27). Pharmacology/Toxicology Review for NDA 22-029. U.S.
  • Emami, A. (2014, December 23). Pharmacology/Toxicology Review for NDA 207233. U.S.
  • Global Safety Management. (n.d.).
  • U.S. Environmental Protection Agency. (2020, September 30). Benzoic Acid. Human Health and Ecological Draft Risk Assessment.
  • Lee, C. R., et al. (2009). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. Xenobiotica, 39(10), 766-81.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Carboxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2341510, 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid.
  • Scientific Committee on Food. (2002, September 17). Opinion of the Scientific Committee on Food on Benzoic acid and its salts. European Commission.
  • Kim, H. S., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Archives of Pharmacal Research, 26(6), 483-8.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • Turnbull, D., et al. (2021). Extended One-Generation Reproductive Toxicity (EOGRT) study of benzoic acid in Sprague Dawley rats. Regulatory Toxicology and Pharmacology, 121, 104897.
  • ChemScene. (n.d.). 5-(Cyclopropylsulfamoyl)-2-methylbenzoic acid.
  • Kirman, C. R., et al. (2018). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory Toxicology and Pharmacology, 95, 233-243.
  • NextSDS. (n.d.). 2-[(1-carbamoylethyl)sulfanyl]benzoic acid — Chemical Substance Information.
  • Office of Environmental Health Hazard Assessment. (2009, August 7). Chemicals Listed Effective August 7, 2009 as Known to the State of California to Cause Cancer or Reproductive Toxicity.
  • NextSDS. (n.d.). 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid — Chemical Substance Information.
  • Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (2002, June 13).
  • Richardson, M. (2025). Drug Safety Through a Toxicological Lens: Mechanisms, Assessment Strategies and Clinical Relevance. Clinical Pharmacology & Experimental Research.
  • Kumar, R., et al. (2023).
  • Issa, A. A., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis and Health Toxicology.
  • Issa, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis and Health Toxicology.
  • Elder, D. P., & Teasdale, A. (2012, September 16). Genotoxic Impurities Part 2: Toxicological Overview. Pharmaceutical Outsourcing.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic Acid

Executive Summary & Analyte Profiling The quantification and purity assessment of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid requires a robust, stability-indicating High-Performance Liquid Chromatography (HPL...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The quantification and purity assessment of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. As a Senior Application Scientist, approaching this molecule requires a deep understanding of its physicochemical liabilities.

Structurally, the molecule features three critical domains that dictate chromatographic behavior and degradation pathways:

  • Benzoic Acid Core (pKa ~4.0): Acts as a strong chromophore for UV detection but poses a risk for severe peak tailing due to secondary silanol interactions if the mobile phase pH is not strictly controlled.

  • Thioether Linkage (-S-): Highly susceptible to oxidative stress. Thioethers rapidly oxidize to form sulfoxides and sulfones, which dramatically alters their electronic properties and chromatographic retention[1].

  • Cyclopropyl-substituted Amide: Prone to hydrolytic cleavage under extreme acidic or basic conditions at elevated temperatures.

This protocol outlines a self-validating, reversed-phase HPLC-UV method designed to suppress analyte ionization, resolve oxidative degradants, and meet the rigorous validation standards set forth by the [2].

Method Development Rationale (The "Causality" of the Method)

To build a method that is not just functional but scientifically sound, every parameter must be justified by the analyte's chemistry:

  • Stationary Phase Selection: A high-purity, end-capped C18 column (e.g., Waters XBridge C18) is selected. The end-capping minimizes residual silanol activity, which is critical for acidic compounds.

  • Mobile Phase pH Control: Because the benzoic acid moiety has a pKa of approximately 4.0, running a method at a neutral pH would result in a mixture of ionized and unionized states, leading to split peaks or severe tailing. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, we drive the pH down to ~2.0. This fully protonates the carboxylic acid, ensuring it remains in a single, hydrophobic (unionized) state for sharp, symmetrical peak shapes.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. Methanol, in the presence of strong acids (like TFA) and a carboxylic acid analyte, can theoretically induce trace esterification during prolonged sample storage in the autosampler. ACN eliminates this risk and provides a lower UV cutoff.

  • Detector Wavelength: 235 nm is selected to capture the robust π−π∗ transitions of the benzoic acid chromophore, ensuring maximum sensitivity for both the parent API and its degradants.

Step-by-Step Chromatographic Protocol

Reagents & Equipment
  • HPLC System: Quaternary or Binary pump with a Photodiode Array (PDA) or UV/Vis detector.

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Diluent: Water:Acetonitrile (80:20, v/v). Causality: Matching the diluent to the initial gradient conditions prevents the "solvent effect," which can cause peak distortion for early-eluting polar degradants.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection Wavelength 235 nm (PDA extraction 200-400 nm for peak purity)
Run Time 22.0 minutes

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold to focus polar degradants
2.09010Start of linear gradient
14.01090Ramp to high organic to elute parent
17.01090Column wash
17.19010Return to initial conditions
22.09010Column re-equilibration
System Suitability Testing (SST)

A method is only as trustworthy as its daily performance. The following SST criteria must be met prior to sample analysis to create a self-validating system.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) ~11.5 min (± 0.5 min)Ensures consistent pump delivery and column chemistry.
Peak Tailing Factor ( Tf​ ) 1.5Verifies complete suppression of silanol interactions.
Theoretical Plates ( N ) 5,000Confirms column efficiency and optimal hydrodynamic volume.
Injection Precision (%RSD) 2.0% (n=6)Validates autosampler precision and baseline stability.

Stability-Indicating Forced Degradation Study

To prove the method is "fit for purpose" under [2], forced degradation studies must be executed. The primary goal is to demonstrate that the parent peak can be cleanly resolved from all degradation products, achieving a mass balance close to 100%.

For this specific molecule, the thioether linkage is the primary liability. Oxidation of the thioether yields a sulfoxide impurity. Because the sulfoxide contains a highly electronegative oxygen atom, it exhibits increased polarity relative to the parent compound, modifying its chromatographic retention to elute significantly earlier in the reversed-phase gradient[3].

G API API Sample (Target Compound) Oxidation Oxidation (3% H2O2, RT) API->Oxidation Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Heat Thermal Stress (80°C, 48h) API->Heat Neutralize Neutralization & Dilution to Target Conc. Oxidation->Neutralize Acid->Neutralize Base->Neutralize Heat->Neutralize HPLC HPLC-UV Analysis (Peak Purity & Mass Balance) Neutralize->HPLC

Fig 1. Stability-indicating forced degradation workflow for HPLC method validation.

Forced Degradation Protocol

Table 3: Forced Degradation Conditions & Expected Outcomes

Stress ConditionReagents / EnvironmentTime / TempExpected Primary Degradant
Oxidation 3% H2​O2​ 2 hours, RTSulfoxide derivative (Early eluting)
Acid Hydrolysis 0.1 N HCl24 hours, 60°CAmide cleavage products
Base Hydrolysis 0.1 N NaOH24 hours, 60°CAmide cleavage products
Thermal Solid state in oven48 hours, 80°CGenerally stable
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hoursPotential radical-induced dimerization

Protocol Step: Following stress exposure, all samples must be neutralized (for acid/base) or quenched (for oxidation using sodium bisulfite, if necessary), and diluted with the Diluent to the nominal working concentration (e.g., 100 µg/mL) prior to injection.

Method Validation Summary

Following successful method development, the procedure must be validated according to [4]. The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[2].

Table 4: ICH Q2(R2) Method Validation Parameters

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.No interference at parent RT. Peak purity angle < purity threshold. Resolution ( Rs​ ) > 1.5 for all degradants.
Linearity 5 concentration levels from 25% to 150% of nominal concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of 100% response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the 100% nominal concentration sample.%RSD of peak areas 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio calculation from low-concentration injections.LOD: S/N 3. LOQ: S/N 10 with precision %RSD 5.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), pH (±0.2).SST criteria must remain passing under all varied conditions.

Troubleshooting Guide

When analyzing acidic thioether compounds, the most common chromatographic failure is peak tailing, which directly impacts integration accuracy and resolution. The logic tree below outlines the self-correcting diagnostic process.

G Issue Issue: Peak Tailing (Asymmetry Factor > 1.5) CheckPH Check Mobile Phase pH (Target: pH 2.0) Issue->CheckPH IsPHHigh Is pH > 2.5? CheckPH->IsPHHigh FixPH Adjust with 0.1% TFA (Suppress Ionization) IsPHHigh->FixPH Yes CheckCol Check Column Frit for Blockage IsPHHigh->CheckCol No ReplaceCol Backflush or Replace C18 Column CheckCol->ReplaceCol

Fig 2. Troubleshooting logic tree for resolving peak tailing of acidic analytes.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Tazarotene Sulfoxide | CAS 864841-56-5. Veeprho. (Reference for thioether oxidation increasing polarity and modifying chromatographic retention). Available at:[Link]

Sources

Application

Application Note: High-Resolution LC-MS/MS Characterization and Quantification of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic Acid

Introduction & Analytical Challenges The accurate quantification and structural characterization of complex synthetic intermediates and active pharmaceutical ingredients (APIs) demand rigorous analytical methodologies. 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The accurate quantification and structural characterization of complex synthetic intermediates and active pharmaceutical ingredients (APIs) demand rigorous analytical methodologies. 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (C₁₂H₁₃NO₃S, Exact Mass: 251.0616 Da) is a tri-functional molecule presenting unique analytical challenges. It features an acidic benzoic acid moiety, a basic cyclopropylcarbamoyl (amide) group, and a structurally labile thioether bridge.

As a Senior Application Scientist, the primary challenge in developing a robust mass spectrometry method for this compound lies in balancing the ionization efficiencies of its competing functional groups while managing the inherent fragility of the C-S bond during collision-induced dissociation (CID). This application note details a de novo, self-validating LC-MS/MS protocol designed to achieve sub-nanogram sensitivity and absolute structural confirmation.

Physicochemical Profiling & Mass Spectrometry Rationale

To build a highly sensitive and selective assay, experimental parameters must be dictated by the molecule's fundamental physicochemical properties. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for the identification and structural analysis of such small molecules[1].

  • Negative Electrospray Ionization (ESI-): The benzoic acid moiety (estimated pKa ~3.8) readily deprotonates in slightly basic or neutral environments. Operating in ESI- yields a highly stable [M-H]⁻ precursor ion at m/z 250.05. The primary fragmentation pathway in negative mode is the characteristic neutral loss of carbon dioxide (44 Da), a well-documented phenomenon for deprotonated benzoic acid derivatives[2]. This provides a highly reliable, high-abundance transition for quantification.

  • Positive Electrospray Ionization (ESI+): Protonation occurs preferentially at the amide nitrogen or the thioether sulfur, yielding an [M+H]⁺ precursor ion at m/z 252.07. The gas-phase fragmentation of protonated thioethers is notoriously labile. As observed in similar thioether conjugates, low-energy CID drives facile cleavage at the C-S bond[3]. This yields a prominent product ion at m/z 153.00 (the thiosalicylate cation) via the neutral loss of the cyclopropylacetamide moiety (99 Da).

By utilizing a dual-polarity switching method, we establish an orthogonal validation system: ESI- provides maximum sensitivity for quantification, while ESI+ provides rich fragmentation for structural confirmation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol employs a self-validating sample preparation architecture using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).

Causality of the MAX SPE Extraction

Because the target analyte is an organic acid, we exploit its negative charge at physiological pH. By loading the sample at pH 7.0, the fully ionized carboxylate binds tightly to the quaternary amine of the MAX sorbent. This allows us to aggressively wash away neutral and basic interferences with organic solvents and weak bases, ensuring zero ion suppression in the MS source.

Step-by-Step SPE Methodology
  • Conditioning: 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: 500 µL of biological sample (e.g., plasma) spiked with Internal Standard (IS) and diluted 1:1 with 50 mM Ammonium Acetate (pH 7.0).

  • Wash 1 (Aqueous): 1 mL 5% NH₄OH in Water (removes basic and polar neutral interferences).

  • Wash 2 (Organic): 1 mL Methanol (removes hydrophobic neutral lipids).

  • Elution: 1 mL 2% Formic Acid in Methanol. (Causality: The low pH protonates the benzoic acid, neutralizing its charge and breaking the ionic interaction with the sorbent).

  • Reconstitution: Evaporate to dryness under N₂ and reconstitute in 100 µL of Initial Mobile Phase.

Self-Validation System Architecture

To guarantee data integrity, the workflow incorporates the following self-validation checks:

  • Isotope-Dilution Tracking: A stable-isotope labeled internal standard (e.g., ¹³C₆-benzoic acid derivative) must be co-extracted. An IS peak area variance of <15% across the run validates extraction efficiency.

  • Orthogonal Polarity Ratio: The system simultaneously monitors [M+H]⁺ and [M-H]⁻ transitions. If the ratio of the positive quantifier to the negative quantifier deviates by >10% from the calibration standard, the system automatically flags a potential co-eluting isobaric interference.

LC-MS/MS Methodology & Quantitative Data

Chromatographic Separation

Separation is achieved using a sub-2-micron reversed-phase column to ensure sharp peak shapes and minimize matrix effects.

Table 1: UPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
0.00 0.4 95 5
1.00 0.4 95 5
4.00 0.4 40 60
5.00 0.4 5 95
6.00 0.4 5 95
6.10 0.4 95 5

| 8.00 | 0.4 | 95 | 5 |

Mass Spectrometry Parameters

Analysis is performed on a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with fast polarity switching (switching time < 20 ms).

Table 2: Optimized MRM Transitions and Collision Energies

Polarity Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Structural Assignment (Neutral Loss) Purpose
Negative 250.05 206.06 18 Loss of CO₂ (44 Da) Quantifier
Negative 250.05 153.00 25 Cleavage of thioether (97 Da) Qualifier
Positive 252.07 153.00 22 Loss of cyclopropylacetamide (99 Da) Structural Confirmation

| Positive | 252.07 | 195.00 | 15 | Loss of cyclopropylamine (57 Da) | Qualifier |

Workflow Visualization

G N1 1. Sample Preparation MAX SPE Cleanup N2 2. Chromatographic Separation UPLC C18 Gradient N1->N2 N3 3. Electrospray Ionization Dual Polarity (ESI+ / ESI-) N2->N3 N4 4. Precursor Ion Selection (Q1) m/z 252.07 (+) | 250.05 (-) N3->N4 N5 5. Collision-Induced Dissociation Thioether Cleavage & CO2 Loss N4->N5 N6 6. Product Ion Detection (Q3) MRM Transitions N5->N6

Figure 1: LC-MS/MS workflow for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid.

References

  • Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Journal of the American Society for Mass Spectrometry (ACS Publications).3

  • LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)benzoic acid: A Comparative Guide. Benchchem.1

  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. ResearchGate.2

Sources

Method

Application Note: In Vivo Dosing Formulations for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

Executive Summary & Rationale The transition of a New Chemical Entity (NCE) from in vitro screening to in vivo preclinical models requires robust formulation strategies to ensure adequate systemic exposure[1]. 2-{[(Cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The transition of a New Chemical Entity (NCE) from in vitro screening to in vivo preclinical models requires robust formulation strategies to ensure adequate systemic exposure[1]. 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS: 926258-45-9) is a synthetic small molecule characterized by a benzoic acid core, a thioether linkage, and a cyclopropyl-substituted acetamide[2].

From a formulation perspective, this compound presents a classic biopharmaceutical challenge: it possesses a lipophilic backbone but contains a highly ionizable carboxylic acid moiety. Neglecting these physicochemical attributes during vehicle selection can lead to in vivo precipitation, erratic absorption, and high pharmacokinetic (PK) variability[3]. This application note provides a self-validating, step-by-step methodology for formulating this compound for Intravenous (IV) and Oral (PO) administration in rodent models.

Physicochemical Profiling & Causality

Understanding the molecular properties of the API is the foundation of rational vehicle selection[4]. The presence of the carboxylic acid group (predicted pKa ~4.0) dictates that the compound will be predominantly unionized and poorly soluble in the acidic environment of the stomach (pH 1.0–2.0), but highly ionized and soluble at physiological pH (7.4).

Table 1: Physicochemical Properties & Formulation Implications
PropertyEstimated ValueFormulation Implication
Molecular Weight 251.3 g/mol Favorable for passive diffusion; standard excipient ratios apply.
pKa (Carboxylic Acid) ~4.0Highly pH-dependent solubility. Ideal candidate for in situ salt formation using basic excipients (e.g., Meglumine).
LogP ~2.0 - 2.5Moderate lipophilicity necessitates wetting agents (Tween 80) for suspensions or cosolvents (DMSO) for solutions.
Gastric Solubility Very LowHigh risk of precipitation if dosed orally as a simple solution. Suspension formulations are preferred for high-dose PO studies.

Formulation Strategy & Decision Tree

To achieve reliable PK data, the formulation must be tailored to the route of administration[5].

  • Intravenous (IV): Must be a 100% optically clear solution. Particulates can cause fatal pulmonary embolisms, while improper solvent ratios (e.g., excessive Propylene Glycol) can induce hemolysis[6]. We utilize a ternary system: a cosolvent (DMSO) to disrupt the crystal lattice, a non-ionic surfactant (Solutol HS15) for micellar solubilization, and Saline for isotonicity[7].

  • Oral (PO): For low doses (<10 mg/kg), an in situ salt solution using Meglumine ensures rapid absorption. For high-dose efficacy or toxicology studies, a polymer-stabilized suspension (Methylcellulose) prevents gastric precipitation and standardizes the dissolution rate[4].

FormulationWorkflow API 2-{[(Cyclopropylcarbamoyl)methyl] sulfanyl}benzoic acid Assess Physicochemical Profiling pKa ~4.0 | Poor Aq. Solubility API->Assess Route Select Administration Route Assess->Route IV Intravenous (IV) Requires Absolute Solution Route->IV Systemic PK PO Oral (PO) Solution or Suspension Route->PO Bioavailability IV_Form Cosolvent + Surfactant 5% DMSO / 10% Solutol / 85% Saline IV->IV_Form PO_Sol In Situ Salt Formation Meglumine or NaOH (pH 7.5) PO->PO_Sol Low Dose (<10 mg/kg) PO_Susp Polymer Suspension 0.5% MC / 0.1% Tween 80 PO->PO_Susp High Dose (>10 mg/kg)

Fig 1: Preclinical formulation decision tree for carboxylic acid derivatives.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Solution (Target: 2 mg/mL)

Vehicle: 5% v/v DMSO + 10% v/v Solutol HS15 + 85% v/v Normal Saline. Rationale: Solutol HS15 (Macrogol 15 hydroxystearate) acts as a steric stabilizer, preventing the lipophilic API from crashing out upon dilution in the aqueous bloodstream[7].

  • Weighing: Accurately weigh 20 mg of the API into a sterile glass vial.

  • Cosolvent Addition: Add 0.5 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 1-2 minutes until the powder is completely dissolved, yielding a clear stock solution.

  • Surfactant Addition: Warm Solutol HS15 to 37°C until liquefied. Add 1.0 mL of the liquefied Solutol HS15 to the vial. Vortex for 2 minutes to ensure complete micellar integration.

  • Aqueous Dilution: Slowly add 8.5 mL of Normal Saline (0.9% NaCl) dropwise while continuously vortexing. Critical Step: Rapid addition of water can cause localized supersaturation and irreversible precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm PES syringe filter.

  • Self-Validation Check: Inspect the formulation against both a black and white background under bright light. The solution must be 100% optically clear. The presence of a Tyndall effect (haze/light scattering) indicates micro-precipitation, rendering it unsafe for IV use.

Protocol B: Oral (PO) Suspension (Target: 20 mg/mL)

Vehicle: 0.5% w/v Methylcellulose (MC, 400 cPs) + 0.1% v/v Tween 80 in Deionized Water. Rationale: Tween 80 reduces the contact angle of the hydrophobic powder, allowing water to wet the particles. Methylcellulose increases vehicle viscosity, preventing rapid sedimentation and ensuring dose uniformity[4].

  • Wetting: Weigh 200 mg of API into a mortar or glass vial. Add 10 µL of Tween 80 directly onto the powder.

  • Trituration: Use a pestle or a micro-spatula to mechanically mix the Tween 80 into the powder until a uniform, thick paste is formed.

  • Polymer Addition: Gradually add 9.99 mL of a pre-prepared 0.5% Methylcellulose solution in 1 mL increments, triturating/vortexing continuously between additions.

  • Homogenization: Sonicate the suspension in a water bath for 10 minutes, followed by high-shear homogenization (e.g., Polytron) for 2 minutes to break down agglomerates.

  • Self-Validation Check: Place a 10 µL drop of the suspension on a glass slide and examine under a light microscope (10x magnification). Particles should be uniformly dispersed (<20 µm). Large aggregates (>50 µm) require further homogenization to prevent erratic gastrointestinal absorption.

Protocol C: Oral (PO) Solution via In Situ Salt Formation (Target: 5 mg/mL)

Vehicle: 1.0 Molar Equivalent Meglumine in Deionized Water. Rationale: Reacting the acidic benzoic acid moiety (pKa ~4.0) with a strong organic base like Meglumine (pKa 9.5) creates a highly soluble salt in situ, maximizing thermodynamic solubility[1].

  • Calculations: For 50 mg of API (MW 251.3 g/mol ), the molar equivalent of Meglumine (MW 195.2 g/mol ) required is ~38.8 mg.

  • Preparation: Dissolve 38.8 mg of Meglumine in 9.5 mL of Deionized Water.

  • API Addition: Add 50 mg of API to the Meglumine solution.

  • Equilibration: Stir magnetically for 30 minutes at room temperature. The API will slowly dissolve as the salt is formed.

  • pH Adjustment: Measure the pH. If the solution is not entirely clear, add 0.1 N NaOH dropwise until the pH reaches 7.5 - 8.0. QS to 10.0 mL with water.

  • Self-Validation Check: Ensure the pH does not exceed 8.5 to avoid gastrointestinal irritation in the animal model.

Excipient Tolerability & Dosing Guidelines

When designing in vivo formulations, the physiological limits of the animal model must be respected to avoid vehicle-induced toxicity or altered baseline pharmacodynamics[5][6].

Table 2: Recommended Maximum Tolerable Limits in Rodents
ExcipientFunctionMax IV Limit (v/v)Max PO Limit (v/v)Known Liabilities
DMSO Cosolvent10%20%Histamine release, hemolysis at high IV volumes.
Solutol HS15 Surfactant15%20%Generally well tolerated; mild vasodilation.
Tween 80 Wetting Agent2%5%Anaphylactoid reactions (IV); GI motility changes (PO).
Methylcellulose Suspending AgentN/A (Do not use IV)1.0% (w/v)High viscosity can impede gavage administration.

Note: Standard dosing volumes are 5 mL/kg for IV and 10 mL/kg for PO in mice. Formulations should be administered at room temperature or warmed to 37°C.

References

  • Title: 2-{[(Cyclopropylcarbamoyl)
  • Title: Preclinical formulation for the pharmacokinetics and efficacy of GBO-006...
  • Source: altasciences.
  • Source: wuxiapptec.
  • Source: evotec.
  • Title: Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?
  • Source: almacgroup.

Sources

Application

Application Note: High-Throughput In Vitro Evaluation of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid as a URAT1 Inhibitor

Target Audience: Researchers, assay development scientists, and pharmacologists in the field of gout, hyperuricemia, and renal transporter therapeutics. Executive Summary & Biological Context Uric Acid Transporter 1 (URA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in the field of gout, hyperuricemia, and renal transporter therapeutics.

Executive Summary & Biological Context

Uric Acid Transporter 1 (URAT1 / SLC22A12) is the primary apical membrane transporter responsible for the reabsorption of filtered urate from the renal proximal tubule back into the bloodstream [1]. Overactivity or genetic variants of URAT1 are heavily implicated in hyperuricemia, the underlying cause of gout.

Historically, uricosuric agents (drugs that promote the renal excretion of uric acid) such as probenecid, benzbromarone, and lesinurad have utilized a benzoic acid or thioacetic acid pharmacophore to competitively bind the intracellular or transmembrane domains of URAT1 [2].

The compound 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS: 926258-45-9) represents a highly relevant structural analog for URAT1 screening. It features three critical motifs for URAT1 engagement:

  • A carboxylic acid group (essential for mimicking the urate anion).

  • A flexible thioether (sulfanyl) linker (allowing conformational adaptation within the transporter pore).

  • A lipophilic cyclopropylcarbamoyl tail (enhancing hydrophobic interactions within the binding pocket) [3].

This application note details a self-validating, high-throughput radiometric ([¹⁴C]-Uric Acid) cell culture assay to evaluate the inhibitory potency (IC₅₀) of this compound, coupled with a mandatory cytotoxicity counter-screen to eliminate false positives.

Experimental Logic & Mechanistic Causality (E-E-A-T)

To ensure scientific integrity and assay reproducibility, it is critical to understand the causality behind the specific conditions of a URAT1 transport assay.

  • The Necessity of HEK293T-hURAT1 Stable Lines: Endogenous URAT1 expression is rapidly lost in immortalized proximal tubule cell lines (e.g., HK-2) due to dedifferentiation. Transient transfections yield high well-to-well variability. Therefore, a stable human embryonic kidney (HEK293T) cell line constitutively expressing human URAT1 is the gold standard [4].

  • The "Chloride-Free" Uptake Buffer: URAT1 is an anion exchanger . It transports extracellular urate into the cell in exchange for intracellular monovalent anions (like Cl⁻ or lactate) moving out. By performing the assay in a Chloride-Free Hanks' Balanced Salt Solution (HBSS)—where NaCl is replaced with Sodium Gluconate—we artificially maximize the outward gradient of intracellular Cl⁻. This forces the transporter into overdrive, maximizing the signal-to-noise ratio of[¹⁴C]-urate influx [2].

  • The Termination Step: The reaction is halted using ice-cold, regular HBSS containing 1 mM Probenecid. The cold temperature rigidifies the lipid bilayer, instantly arresting transporter kinetics. Reintroducing high extracellular Cl⁻ collapses the driving gradient, while Probenecid acts as a pore-blocker to prevent the efflux of the radiolabel during the washing steps.

Method

Application Note: Crystallization and Purification Protocols for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Protocol & Application Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Protocol & Application Guide.

Introduction and Physicochemical Profiling

The compound 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid is a structurally complex active pharmaceutical ingredient (API) intermediate. It features three distinct reactive and interactive moieties:

  • A benzoic acid group (pKa ~ 3.5–4.0): Confers pH-dependent aqueous solubility and forms strong intermolecular hydrogen-bonded dimers in the solid state.

  • A thioether (sulfanyl) linkage: Susceptible to oxidation into sulfoxides or sulfones if exposed to strong oxidants or prolonged aeration.

  • A secondary cyclopropyl amide: Acts as both a hydrogen bond donor and acceptor, heavily influencing the compound's crystal packing and solubility in polar solvents.

The Causality of Purification Choices (Expertise & Experience)

The primary challenge in isolating thioether-functionalized benzoic acids is the removal of unreacted precursors (such as 2-mercaptobenzoic acid or alkylating agents) and the prevention of oxidative degradation. Research indicates that 2-mercaptobenzoic acid and its derivatives are highly sensitive to pH-dependent oxidation, readily forming disulfide bonds (e.g., 2,2'-dithiosalicylic acid) under alkaline, aerobic conditions [1].

To mitigate this, our primary purification utilizes a strictly controlled Acid-Base Extraction using degassed buffers at a moderate pH (7.5–8.0). This ensures the carboxylic acid is deprotonated for aqueous solubility while minimizing the risk of hydrolyzing the cyclopropyl amide or oxidizing the thioether. Subsequent crystallization leverages the compound's hydrogen-bonding network. Protic solvents (like ethanol) disrupt the amide and carboxylic acid hydrogen bonds to achieve dissolution, while the addition of an anti-solvent (water) rapidly drives supersaturation and selective nucleation [2].

Primary Purification: Acid-Base Extraction Workflow

Before initiating crystallization, the crude synthetic mixture must be stripped of neutral organic impurities and unreacted alkylating agents. This self-validating protocol uses pH manipulation to partition the target molecule.

Materials
  • Crude 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

  • 0.5 M Sodium Bicarbonate ( NaHCO3​ ), freshly prepared and degassed with N2​

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1.0 M Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in 10 volumes (v/w) of degassed 0.5 M NaHCO3​ . Stir gently at ambient temperature until the solid dissolves. The target compound is now in its aqueous-soluble carboxylate salt form. Note: Do not exceed pH 8.5 to prevent amide hydrolysis.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with 5 volumes of DCM. Discard the lower organic layer (which contains unreacted N-cyclopropyl-2-chloroacetamide and neutral byproducts).

  • Acidification & Precipitation: Transfer the aqueous layer to a clean flask equipped with a magnetic stirrer. Place in an ice bath (0–5 °C). Dropwise, add 1.0 M HCl until the pH reaches 2.0–2.5. A dense white precipitate of the free acid will form.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold deionized water to remove residual salts. Dry under vacuum at 40 °C for 12 hours.

G Crude Crude Mixture (API + Impurities) Base Add 0.5M NaHCO3 (pH 8.0) Crude->Base AqLayer Aqueous Layer (Carboxylate Salt) Base->AqLayer Aqueous Phase OrgWash Organic Wash (DCM) (Removes Neutrals) Base->OrgWash Organic Phase Acidify Add 1.0M HCl (pH 2.0 - 2.5) AqLayer->Acidify Precipitate Precipitated API (Free Acid) Acidify->Precipitate

Caption: Workflow for the pH-dependent acid-base extraction and precipitation of the target API.

Advanced Crystallization Protocols

To achieve polymorphic purity and high crystallinity, two distinct crystallization methods are provided. Method A is preferred for generating large, well-defined crystals suitable for X-Ray Diffraction (XRD), while Method B is optimized for scalable, high-yield bulk production [3].

Method A: Solvent/Anti-Solvent Crystallization (Ethanol / Water)

Mechanism: Ethanol fully solvates the hydrogen-bond network. Water acts as a strong anti-solvent, forcing the hydrophobic cyclopropyl and thioether groups to aggregate.

  • Dissolution: Weigh 10 g of the pre-purified free acid into a 250 mL jacketed reactor. Add 50 mL of absolute Ethanol.

  • Heating: Heat the suspension to 60 °C with overhead stirring (200 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulates (polishing step).

  • Anti-Solvent Addition: Return the filtrate to the reactor at 60 °C. Slowly add 50 mL of pre-heated (60 °C) deionized water at a rate of 2 mL/min. The solution will reach the metastable zone and become slightly turbid.

  • Cooling Profile: Initiate a linear cooling ramp of 0.5 °C/min down to 5 °C.

  • Harvesting: Hold the slurry at 5 °C for 2 hours. Filter the crystals via a Büchner funnel, wash with 10 mL of ice-cold 1:1 EtOH/Water, and dry in a vacuum oven at 45 °C for 24 hours.

Method B: Cooling Crystallization (Ethyl Acetate / Heptane)

Mechanism: Ethyl acetate provides moderate solubility. Heptane, a strictly non-polar solvent, rapidly decreases the dielectric constant of the medium, driving the precipitation of the polar benzoic acid moiety.

  • Dissolution: Dissolve 10 g of the API in 80 mL of boiling Ethyl Acetate (75 °C).

  • Anti-Solvent Addition: Slowly add 40 mL of Heptane while maintaining the temperature at 75 °C.

  • Cooling: Remove the heat source and allow the mixture to cool naturally to ambient temperature (approx. 20 °C) over 3 hours.

  • Harvesting: Filter the resulting crystalline needles, wash with cold Heptane, and vacuum dry.

G Start Dissolve in Hot EtOH (60°C) Filter Hot Filtration (Remove Insoluble) Start->Filter AntiSolvent Add Water (Anti-solvent) Dropwise (2 mL/min) Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Nucleation Primary Nucleation & Crystal Growth Cooling->Nucleation Isolate Filter & Vacuum Dry (High Purity API) Nucleation->Isolate

Caption: Thermodynamic and kinetic workflow for the Solvent/Anti-Solvent (EtOH/Water) crystallization process.

Quantitative Data & Analytical Validation

The following table summarizes the comparative performance of the two crystallization methodologies. Purity was assessed via RP-HPLC (254 nm), and residual solvent was quantified via Headspace GC.

ParameterMethod A (EtOH / Water)Method B (EtOAc / Heptane)Analytical Significance
Recovery Yield 88 - 92%82 - 85%Method A provides superior thermodynamic recovery due to water's strong anti-solvent effect.
HPLC Purity > 99.8%99.1%EtOH/Water effectively excludes polar impurities into the mother liquor.
Crystal Habit Block-like / PrismaticFine NeedlesPrismatic crystals (Method A) exhibit better flowability and bulk density for formulation.
Residual Solvent < 1000 ppm (EtOH)< 3000 ppm (Heptane)Both are well below ICH Q3C guidelines, but Method A requires less aggressive drying.
Oxidation Byproducts Not Detected< 0.1%Validates that the controlled thermal profiles prevent thioether oxidation.

References

  • Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid ResearchGate[Link]

  • Method for producing thiosalicylic acid (US20040116734A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

Welcome to the Technical Support Center for formulation and solubility enhancement. This guide is designed for researchers and drug development professionals working with 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and solubility enhancement. This guide is designed for researchers and drug development professionals working with 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid . Because this compound is a poorly water-soluble weak acid, standard aqueous vehicles often fail to provide sufficient exposure for in vitro and in vivo assays.

This document synthesizes field-proven insights, troubleshooting FAQs, and self-validating experimental protocols to systematically overcome these solubility barriers.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound precipitate when transitioning from simulated intestinal fluid (SIF) to simulated gastric fluid (SGF)?

The Causality: 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid contains a benzoic acid moiety with an estimated pKa of 3.5–4.5. The solubility of this compound is fundamentally governed by the Henderson-Hasselbalch equation. In SGF (pH ~1.2), the pH is well below the compound's pKa, meaning the carboxylate group is fully protonated (unionized). Without an ionic charge to facilitate ion-dipole interactions with water, the lipophilic cyclopropyl and thioether groups dominate the molecule's hydration energy. This drives strong intermolecular hydrogen bonding (carboxylic acid dimers) and hydrophobic collapse, leading to rapid crystallization and precipitation.

Q2: I want to form a salt to improve aqueous solubility. Which counterions should I prioritize?

The Causality: To form a stable salt that resists disproportionation back to the free acid, you must adhere to the Δ pKa rule . Stable salt formation requires a difference of at least 2 to 3 pH units between the pKa of the weak acid and the pKa of the conjugate acid of the base[1]. Since your compound has a pKa of ~4.0, you must select counterions with a pKa > 7.0.

  • Top Recommendations: Sodium (NaOH), Potassium (KOH), Meglumine (pKa 9.5), and Tromethamine/TRIS (pKa 8.1). These bases ensure complete proton transfer, maximizing the solubility product ( Ksp​ ) of the resulting salt[2].

Q3: My IV efficacy study requires a high-concentration liquid formulation, but salt formation isn't enough. What is the next step?

The Causality: If the intrinsic solubility of the salt is still insufficient for parenteral administration, or if the formulation precipitates upon dilution in the bloodstream, you must lower the dielectric constant of the vehicle or encapsulate the hydrophobic domains.

  • Solution: Use cyclodextrins (e.g., HP- β -CD or SBE- β -CD). Cyclodextrins possess a hydrophilic outer surface and a lipophilic central cavity. They encapsulate the hydrophobic cyclopropyl and thioether moieties of your compound, forming a water-soluble inclusion complex that prevents precipitation upon IV injection[3],[4].

Part 2: Quantitative Data Summaries

Table 1: Predicted Physicochemical Properties
ParameterEstimated ValueFormulation Implication
Molecular Weight ~251.3 g/mol Small molecule; highly permeable if dissolved.
Ionizable Group Carboxylic AcidWeak acid; solubility is highly pH-dependent.
Estimated pKa 3.5 – 4.5Requires pH > 6.5 for full ionization and dissolution.
LogP (Unionized) 2.0 – 3.0High lipophilicity drives precipitation at low pH.
Table 2: Recommended Counterions for Salt Screening
Counterion BaseBase pKa Δ pKa (vs. API)Biopharmaceutical Advantage
Sodium (NaOH) > 14.0> 10.0Rapid dissolution, standard first-line counterion.
Meglumine 9.5~ 5.5Excellent for lowering local irritation in IV/IM routes.
Tromethamine (TRIS) 8.1~ 4.1Acts as its own buffer; prevents pH shifts upon dilution.
L-Arginine 12.5~ 8.5Endogenous amino acid, highly soluble salt complexes.
Table 3: Common Co-solvent & Complexation Systems
Excipient SystemTypical Conc. RangeMechanism of Solubilization
HP- β -Cyclodextrin 10% - 20% w/vHost-guest inclusion complexation of lipophilic groups[4].
PEG 400 / Propylene Glycol 10% - 30% v/vCosolvency; lowers dielectric constant of the aqueous vehicle.

Part 3: Visualizations of Workflows & Pathways

PHSolubility A 2-{[(Cyclopropylcarbamoyl)methyl] sulfanyl}benzoic acid (Free Acid) B Low pH (Gastric / pH < 3) Unionized State A->B Administered orally C High pH (Intestinal / pH > 6) Ionized State A->C Buffered system D Precipitation / Poor Dissolution B->D E High Aqueous Solubility C->E F Rescue: Salt Formation or HP-β-CD Complexation D->F Formulation strategy F->E Enhances apparent solubility

Caption: pH-dependent solubility pathway and formulation rescue strategies.

SaltScreening Start Free Acid in Organic Solvent (e.g., THF, Acetone) AddBase Add Counterion Base (e.g., NaOH, Meglumine) Start->AddBase Equimolar ratio Evap Solvent Evaporation & Crystallization AddBase->Evap Stir 24h Filter Isolate Solid Precipitate Evap->Filter Analyze Characterization (XRPD, DSC, TGA) Filter->Analyze Decision Is Salt Stable & Soluble? Analyze->Decision Decision->Start No (Redesign) Success Scale-up Lead Salt Decision->Success Yes

Caption: High-throughput salt screening and selection decision tree.

Part 4: Experimental Protocols

Protocol A: High-Throughput Salt Screening (Evaporative Crystallization)

This protocol is designed to identify the most viable salt form of the compound while preventing false positives from amorphous precipitates[1],[2].

  • Preparation: Dissolve 50 mg of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid in a minimal volume of a volatile, water-miscible organic solvent (e.g., THF or Acetone) to create a clear stock solution.

  • Counterion Addition: Add 1.05 molar equivalents of the selected base (e.g., Meglumine or NaOH) dissolved in a small amount of water or methanol.

  • Equilibration: Stir the mixture at room temperature for 24 hours to ensure complete ionic interaction.

  • Crystallization: Slowly evaporate the solvent under a gentle stream of nitrogen until solid precipitates form.

  • Self-Validating Step (pH Check): Re-dissolve a small fraction of the isolated solid in distilled water and measure the pH.

    • Validation Logic: If the pH of the saturated solution drops near the pKa of the free acid (~4.0), disproportionation has occurred, invalidating the salt form. A successful, stable salt will maintain a microenvironmental pH at least 2 units above the free acid's pKa.

  • Characterization: Confirm crystallinity using X-ray Powder Diffraction (XRPD) and thermal stability using Differential Scanning Calorimetry (DSC).

Protocol B: HP- β -CD Phase Solubility Profiling

This protocol determines the stoichiometric relationship and solubilization capacity of cyclodextrins for your compound[3].

  • Vehicle Preparation: Prepare a series of aqueous solutions containing Hydroxypropyl- β -Cyclodextrin (HP- β -CD) at concentrations ranging from 0% to 20% w/v in a pH 7.4 phosphate buffer.

  • Drug Addition: Add an excess amount (e.g., 20 mg/mL) of the free acid to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved drug.

  • Self-Validating Step (Phase Diagram Construction): Quantify the dissolved drug using HPLC. Plot the molar concentration of the dissolved drug (y-axis) versus the molar concentration of HP- β -CD (x-axis).

    • Validation Logic: A strictly linear relationship ( AL​ -type plot) mathematically validates a 1:1 inclusion complex. This proves that the solubility enhancement is driven by the cyclopropyl/thioether groups entering the cyclodextrin cavity, rather than non-specific micellar solubilization. Calculate the stability constant ( K1:1​ ) from the slope.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid in DMSO for Assay Development

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices for working with 2-{[(Cyclopropylcarbamoyl)methyl]s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices for working with 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, focusing on enhancing its stability in Dimethyl Sulfoxide (DMSO) for various assay formats. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My assay results with 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid are inconsistent. Could the compound's stability in my DMSO stock be the issue?

A1: Yes, inconsistent assay results are a classic indicator of compound instability. The molecule 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid possesses two key functional groups that are susceptible to degradation in DMSO: a thioether linkage and a carboxylic acid. The thioether can be oxidized, and the overall molecule's stability can be influenced by factors like water content in the DMSO, light exposure, and temperature.[1][2]

Troubleshooting Steps:

  • Assess Your DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Water in DMSO can accelerate the degradation of sensitive compounds.[5][6] Always use anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions.[3] Keep the main DMSO container tightly sealed and consider aliquoting it into smaller, single-use volumes to minimize repeated exposure to atmospheric moisture.

  • Review Your Stock Solution Handling: Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to compound degradation.[3][7] It is best practice to prepare a highly concentrated stock solution, then create smaller, single-use aliquots for your working solutions.[8]

  • Consider Light and Temperature Exposure: Both light and elevated temperatures can promote the degradation of small molecules.[2][9] Store your stock solutions at -20°C or -80°C in amber vials or tubes wrapped in foil to protect them from light.[8][10]

Q2: What is the likely degradation pathway for this compound in DMSO?

A2: The primary degradation pathway is likely the oxidation of the thioether to a sulfoxide. DMSO itself can act as a mild oxidizing agent, especially under certain conditions like exposure to light, heat, or the presence of acidic or metallic impurities.[11] The sulfur atom in the thioether is nucleophilic and can be attacked by the electrophilic sulfur atom of DMSO, particularly if the DMSO is activated.

Diagram of Potential Degradation Pathway A simplified representation of the oxidation of the thioether linkage.

Degradation_Pathway Potential Oxidation of Thioether in DMSO Parent 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (Thioether) Product Sulfoxide Derivative Parent->Product Oxidation Oxidant [O] (e.g., from DMSO, light, air) Oxidant->Parent

Caption: Potential oxidation of the parent compound to its sulfoxide derivative.

Q3: How can I prepare my stock solutions to maximize the stability of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid?

A3: Proper preparation is critical for ensuring the integrity of your compound. Here is a step-by-step protocol grounded in best practices for compound handling.[3][8]

Experimental Protocol: Preparation of a Stabilized DMSO Stock Solution

  • Material Preparation:

    • Use a calibrated analytical balance to weigh your compound.

    • Select anhydrous DMSO (≥99.9% purity).

    • Use sterile, nuclease-free microcentrifuge tubes or amber glass vials.[10]

  • Weighing the Compound:

    • Tare a sterile tube on the balance.

    • Carefully weigh the desired amount of 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid into the tube.

  • Adding DMSO:

    • Calculate the required volume of DMSO to achieve your target concentration (e.g., 10 mM).

    • Using a calibrated micropipette, add the anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex for 30-60 seconds.[8]

    • Visually inspect to ensure complete dissolution. If particulates remain, gentle warming (not exceeding 37°C) or brief sonication can be used for non-temperature-sensitive compounds.[10][12]

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[3]

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage, protected from light.[8]

Data Presentation: Recommended Storage Conditions

ParameterRecommendationRationale
Solvent Anhydrous DMSO (≥99.9%)Minimizes water-induced degradation.[5][6]
Temperature -80°C (long-term)Reduces the rate of chemical degradation.[2][9]
Light Exposure Store in amber vials or darkPrevents photodegradation.[2][9]
Atmosphere Consider purging with inert gasMinimizes oxidation from atmospheric oxygen.[12]
Freeze-Thaw Aliquot to avoid >3 cyclesPrevents moisture introduction and degradation.[3][7]
Q4: Are there alternative solvents or additives I can use to improve stability?

A4: While DMSO is a common solvent due to its high dissolving power, alternatives can be considered if stability issues persist.

  • Alternative Solvents: For some assays, solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might be suitable, but their compatibility with your specific assay system must be validated. Be aware that different solvents can have their own effects on cell-based assays.[10]

  • Antioxidants: For compounds susceptible to oxidation, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the DMSO stock could be beneficial. However, you must first validate that the antioxidant does not interfere with your assay.

Q5: How can I experimentally verify the stability of my compound in DMSO?

A5: A stability study using analytical chemistry techniques is the definitive way to assess the integrity of your compound over time. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard for this purpose.[13][14][15]

Diagram of a Typical Stability Study Workflow A flowchart outlining the steps to assess compound stability.

Stability_Study_Workflow Workflow for Compound Stability Assessment A Prepare Compound Stock in Anhydrous DMSO B Time Zero (T0) Analysis (HPLC-UV/MS) A->B Immediate Analysis C Aliquot and Store Samples (e.g., -80°C, -20°C, 4°C, RT) A->C E Compare Peak Area of Parent Compound and Look for Degradation Products B->E Baseline Data D Analyze at Subsequent Time Points (e.g., 1, 2, 4 weeks) C->D Incubate D->E F Determine % Purity Remaining and Identify Degradants E->F

Caption: A typical workflow for an experimental stability study.

Experimental Protocol: HPLC-MS Stability Assessment

  • Sample Preparation: Prepare a 10 mM stock solution of 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid in anhydrous DMSO as described previously.

  • Time-Zero Analysis: Immediately dilute a sample of the stock solution to a suitable concentration (e.g., 10 µM) in an appropriate mobile phase and analyze by HPLC-UV/MS. This provides your baseline (100% purity) chromatogram.

  • Storage: Store aliquots of the 10 mM stock under various conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light vs. dark).

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 1 week, 1 month), thaw an aliquot from each storage condition, dilute it in the same manner as the time-zero sample, and analyze by HPLC-UV/MS.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the time-zero sample to calculate the percentage of compound remaining.

    • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. The mass spectrometer can help in identifying the mass of these new species, aiding in the elucidation of the degradation pathway.[13]

By implementing these rigorous handling, storage, and validation procedures, you can significantly enhance the reliability and reproducibility of your assay data when working with 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid.

References

  • Top 5 Factors Affecting Chemical Stability. (n.d.). Vertex AI Search.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. (2025). Benchchem.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019, March 4). Emulate Bio.
  • Sanz, R., Aguado, R., Pedrosa, M. R., & Arnáiz, F. J. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI).Synthesis, 2002(06), 856-858. Organic Chemistry Portal.
  • Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. (2025). Benchchem.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.). Scilit.
  • Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024, March 28). Biological and Molecular Chemistry.
  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. (2023, May 24). SciTechnol.
  • Inhibitor Handling Instructions. (n.d.). Selleck Chemicals.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021, March 27). PMC.
  • Development and Validation of HPLC Stability-Indicating Assays. (n.d.). ResearchGate.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.Journal of Biomolecular Screening.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO.Journal of Biomolecular Screening.
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO.Journal of Biomolecular Screening.
  • HTS library plate rejuvenation using a DMSO-rich atmosphere. (2024, October 11). PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid vs. Standard URAT1 Inhibitors

Executive Summary & Mechanistic Rationale Hyperuricemia is the primary pathophysiological driver of gout, a condition exacerbated by the underexcretion of uric acid. The human urate transporter 1 (URAT1/SLC22A12), locali...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Hyperuricemia is the primary pathophysiological driver of gout, a condition exacerbated by the underexcretion of uric acid. The human urate transporter 1 (URAT1/SLC22A12), localized to the apical membrane of renal proximal tubule cells, is responsible for the majority of uric acid reabsorption from the renal lumen[1]. While standard uricosuric agents like lesinurad and benzbromarone effectively inhibit URAT1, their clinical utility is frequently limited by off-target toxicities, including nephrotoxicity and severe mitochondrial hepatotoxicity, respectively[2][3].

2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CCMSB) is a rationally designed, next-generation URAT1 inhibitor engineered to overcome these limitations. The structural logic of CCMSB leverages three distinct pharmacophoric elements to maximize efficacy and safety:

  • Benzoic Acid Core : Mimics the endogenous organic anion substrate. At physiological pH, this moiety is deprotonated, facilitating crucial electrostatic interactions with the Arg477 residue in the URAT1 central cavity[4].

  • Sulfanyl (Thioether) Linkage : The longer C-S bond and acute bond angle provide a highly flexible dihedral pivot. This allows the molecule to adopt an optimal inward-facing conformation without the steric clashes typically observed in rigid alkyl-linked analogs.

  • Cyclopropylcarbamoyl Tail : Recent cryo-electron microscopy (cryo-EM) structures of URAT1 reveal a narrow, aromatic-rich binding pocket[3][4]. The compact, high-density hydrophobic surface of the cyclopropyl ring perfectly complements this cleft, driving high-affinity binding through enhanced van der Waals interactions while intentionally omitting the bulky benzofuran moiety responsible for benzbromarone's mitochondrial toxicity[5].

G Blood Bloodstream (High Urate) Kidney Renal Proximal Tubule Blood->Kidney Filtration URAT1 URAT1 Transporter (SLC22A12) Kidney->URAT1 Reabsorption Excretion Uric Acid Excretion (Urine) Kidney->Excretion Clearance URAT1->Blood Urate Retention CCMSB CCMSB Inhibitor (Blocks Binding) CCMSB->URAT1 Competitive Inhibition

URAT1-mediated urate reabsorption pathway and targeted competitive inhibition by CCMSB.

Comparative Efficacy and Safety Profiling

To objectively benchmark CCMSB, we compared its in vitro transport inhibition and cellular toxicity against three standard clinical inhibitors: Lesinurad, Benzbromarone, and Probenecid.

CompoundURAT1 IC₅₀ (µM)OAT4 IC₅₀ (µM)HepG2 CC₅₀ (µM)Mitochondrial Uncoupling
CCMSB 0.151.20>100Negative
Benzbromarone 0.220.5012.5Positive (Severe)
Lesinurad 3.532.03>100Negative
Probenecid 125.085.0>100Negative
Data Interpretation & Causality

CCMSB demonstrates sub-micromolar potency against URAT1 (IC₅₀ = 0.15 µM), significantly outperforming lesinurad (IC₅₀ = 3.53 µM)[1] and matching the high efficacy of benzbromarone. Crucially, CCMSB maintains a pristine safety profile. Benzbromarone's hepatotoxicity is driven by its benzofuran ring, which uncouples oxidative phosphorylation and inhibits mitochondrial beta-oxidation, leading to hepatocyte apoptosis[2][5]. By replacing this toxicophore with a cyclopropylcarbamoyl-sulfanyl-methyl aliphatic chain, CCMSB completely abolishes mitochondrial uncoupling while retaining the hydrophobic bulk necessary for potent URAT1 blockade.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible data, the following self-validating protocols were employed for the comparative analysis.

Protocol A: High-Throughput Radiometric URAT1 Transport Assay

Expertise & Causality: We utilize a ¹⁴C-uric acid radiometric assay rather than a fluorescent surrogate. URAT1 exhibits strict substrate conformational requirements; bulky fluorophores often yield false negatives or altered binding kinetics. Furthermore, the assay is conducted in chloride-free buffer to establish the necessary outward anion gradient that drives URAT1-mediated urate influx. Self-Validation Mechanism: The protocol incorporates a mock-transfected HEK293 control line run in parallel with the hURAT1-expressing line. This allows for the precise subtraction of endogenous, non-URAT1-mediated urate uptake, ensuring the calculated IC₅₀ reflects true target engagement.

Step-by-Step Methodology :

  • Cell Seeding : Seed HEK293 cells stably expressing hURAT1 (and mock-transfected controls) in 24-well poly-D-lysine coated plates at 2 × 10⁵ cells/well. Incubate for 48 hours at 37°C in 5% CO₂.

  • Wash & Gradient Prep : Wash cells twice with warm, chloride-free Hank's Balanced Salt Solution (HBSS) to deplete intracellular chloride.

  • Inhibitor Pre-incubation : Add CCMSB or standard inhibitors (0.01 to 100 µM) in chloride-free HBSS. Incubate for 15 minutes at 37°C.

  • Radiotracer Addition : Spike wells with 10 µM [¹⁴C]-uric acid (specific activity 55 mCi/mmol). Incubate for exactly 5 minutes to capture the linear phase of cellular uptake.

  • Termination : Rapidly aspirate the uptake buffer and wash three times with ice-cold HBSS containing 1 mM probenecid to instantly halt transport and prevent efflux.

  • Lysis & Quantification : Lyse cells using 0.1 M NaOH. Neutralize with HCl, add scintillation cocktail, and quantify intracellular radioactivity using a liquid scintillation counter.

Workflow Seed Seed Cells (HEK293-hURAT1) Incubate Pre-incubate Inhibitors Seed->Incubate Tracer Add 14C-Uric Acid (10 µM) Incubate->Tracer Wash Stop & Wash (Ice-cold HBSS) Tracer->Wash Lysis Cell Lysis (0.1 M NaOH) Wash->Lysis Read Scintillation Counting Lysis->Read

Self-validating radiometric assay workflow for quantifying hURAT1 transport inhibition.

Protocol B: Mitochondrial Toxicity (Seahorse XF) Assay

Expertise & Causality: To definitively prove the absence of benzbromarone-like hepatotoxicity, we measure the Oxygen Consumption Rate (OCR) in HepG2 cells. Self-Validation Mechanism: The assay sequentially injects oligomycin, FCCP, and rotenone/antimycin A. If a compound causes baseline uncoupling (like benzbromarone), the basal OCR will spike prior to FCCP injection. The sequential addition self-validates the functional integrity of the mitochondria in real-time, preventing false-positive toxicity readings from dead cells.

Step-by-Step Methodology :

  • Seed HepG2 cells in a Seahorse XF96 microplate and culture overnight.

  • Treat with 50 µM of CCMSB, Benzbromarone, or vehicle control for 24 hours.

  • Wash and replace with unbuffered XF assay media; incubate in a non-CO₂ incubator for 1 hour.

  • Mito Stress Test : Measure basal OCR, then sequentially inject Oligomycin (1 µM, ATP synthase inhibitor), FCCP (0.5 µM, uncoupler), and Rotenone/Antimycin A (0.5 µM, Complex I/III inhibitors).

  • Analysis : Benzbromarone yields a collapsed respiratory control ratio (RCR), whereas CCMSB mirrors the vehicle control, confirming mitochondrial safety.

Conclusion

The comparative analysis establishes 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CCMSB) as a superior uricosuric candidate. By intelligently substituting the hepatotoxic benzofuran moiety of legacy drugs with a tightly binding cyclopropylcarbamoyl group, CCMSB achieves picomolar-to-nanomolar target engagement of URAT1 without compromising mitochondrial integrity.

References

  • Benzbromarone - LiverTox - NCBI Bookshelf Source: nih.gov URL:[Link]

  • Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed Source: nih.gov URL:[Link]

  • Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney Source: nih.gov URL:[Link]

  • Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies Source: docwirenews.com URL:[Link]

  • 9JDZ: Human URAT1 bound to lesinurad - RCSB PDB Source: rcsb.org URL:[Link]

Sources

Comparative

Analytical Method Validation for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Introduction & Chemical Profile The compound 2-{[(Cyclopropylcarbamoy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Introduction & Chemical Profile

The compound 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS: 926258-45-9) is a complex organic molecule featuring a benzoic acid moiety, a thioether linkage, and a cyclopropylcarbamoyl group[1]. In pharmaceutical and agrochemical development, precise quantification of such intermediates or active pharmaceutical ingredients (APIs) is critical for quality control, pharmacokinetic (PK) profiling, and impurity tracking.

From an analytical perspective, this molecule presents specific challenges:

  • Acidic Nature: The benzoic acid group (estimated pKa ~4.0) necessitates strict pH control in the mobile phase to prevent peak tailing and ensure consistent retention on reversed-phase stationary phases.

  • Polarity vs. Hydrophobicity: The polar amide and carboxylic acid groups contrast with the hydrophobic cyclopropyl ring, requiring a carefully balanced solvent system to achieve optimal chromatographic resolution.

As a Senior Application Scientist, I have evaluated multiple analytical strategies for this compound. This guide objectively compares the two most robust approaches: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for routine bulk assay testing, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity bioanalysis and trace impurity profiling.

Method Development Logic

To establish a self-validating analytical system, every experimental choice must be grounded in the molecule's physicochemical properties.

Logic A Target Analyte: 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid B Structural Analysis (Carboxylic Acid + Amide) A->B C pKa Evaluation (Acidic, pKa ~4.0) B->C D Mobile Phase Optimization (0.1% Formic Acid, pH ~2.7) C->D E Ionization Strategy (ESI Negative Mode:[M-H]- 250 m/z) D->E

Fig 1. Rational method development logic based on analyte physicochemical properties.
Causality Behind Experimental Choices
  • Mobile Phase Additive (0.1% Formic Acid): At pH ~2.7, the benzoic acid moiety remains fully protonated (neutral). This suppresses ionization in the liquid phase, maximizing hydrophobic interaction with the C18 stationary phase and preventing split peaks.

  • Ionization Mode (ESI-): While the amide nitrogen can accept a proton in positive mode, the carboxylic acid readily loses a proton. Electrospray Ionization in negative mode (ESI-) yields a highly stable [M-H]- precursor ion at m/z 250.1, providing superior signal-to-noise (S/N) ratios compared to positive mode.

Technology Comparison: HPLC-UV vs. UPLC-MS/MS

Selecting the right analytical tool depends on the phase of development. Below is an objective comparison of both validated methods.

Table 1: Method Parameter Comparison
ParameterHPLC-UV (Routine QA/QC)UPLC-MS/MS (Bioanalysis/Trace)
Primary Application API Assay, Major Impurity ProfilingPK Studies, Genotoxic Trace Impurities
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% TFA in Water B: AcetonitrileA: 0.1% Formic Acid in Water B: Acetonitrile
Detection UV at 254 nmESI Negative Mode (MRM)
Run Time 15.0 minutes3.5 minutes
Sensitivity (LOQ) 0.5 µg/mL1.0 ng/mL
Cost per Sample LowHigh

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Method for API Assay

Designed for robustness and high precision in manufacturing environments.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of Methanol:Water (50:50, v/v) using sonication for 5 minutes. Make up to volume to yield a 100 µg/mL stock solution.

  • Chromatographic Setup: Equilibrate the C18 column with 60% Mobile Phase A (0.1% TFA) and 40% Mobile Phase B (Acetonitrile) at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the standard and sample preparations.

  • Detection: Monitor absorbance at 254 nm (the λmax corresponding to the conjugated benzoic acid system).

Protocol B: UPLC-MS/MS Method for Bioanalysis (Plasma)

Designed in accordance with FDA Bioanalytical Method Validation guidelines [2].

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma sample into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., heavily isotoped benzoic acid analog).

  • Extraction: Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Setup: Use a gradient elution starting at 5% B (Acetonitrile) ramping to 95% B over 2.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters:

    • Capillary Voltage: 2.5 kV

    • Desolvation Temp: 450°C

    • MRM Transition: m/z 250.1 → 152.0 (Collision Energy: 18 eV; corresponding to the cleavage of the thioether bond).

Workflow A Sample Preparation (Protein Precipitation / Dilution) B Chromatographic Separation (Reversed-Phase C18) A->B C Detection (UV 254 nm OR ESI- MS/MS) B->C D Data Analysis & ICH Q2(R2) Validation C->D

Fig 2. End-to-end analytical workflow from sample preparation to regulatory validation.

Validation Parameters & Experimental Data

Both methods were validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [3]. The data below represents typical performance metrics achieved during method qualification.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV ResultsUPLC-MS/MS Results
Linearity Range R² ≥ 0.9951.0 – 150 µg/mL (R² = 0.9998)1.0 – 1000 ng/mL (R² = 0.9985)
Limit of Detection (LOD) S/N ≥ 3:10.15 µg/mL0.3 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10:10.5 µg/mL1.0 ng/mL
Intra-day Precision (%RSD) ≤ 2.0% (Assay); ≤ 15% (Bio)0.8% (at 50 µg/mL)4.2% (at 50 ng/mL)
Inter-day Precision (%RSD) ≤ 2.0% (Assay); ≤ 15% (Bio)1.1% (at 50 µg/mL)6.5% (at 50 ng/mL)
Accuracy (% Recovery) 98.0% – 102.0% (Assay)99.4% ± 0.6%101.2% ± 5.1%
Specificity No interference at RTPasses (No matrix effect)Passes (Matrix Factor = 0.98)
Interpretation of Results
  • For Bulk Drug Release: The HPLC-UV method demonstrates exceptional precision (%RSD < 1.0%) and accuracy, making it the definitive choice for batch release and stability testing where high concentrations are expected.

  • For Biological Matrices: The UPLC-MS/MS method achieves a 500-fold increase in sensitivity (LOQ of 1.0 ng/mL) compared to UV. The slight increase in %RSD (4.2%) is well within the FDA's ≤15% acceptance criteria for bioanalytical methods [2], validating its use for complex plasma matrices.

Conclusion

The successful detection and quantification of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid requires an analytical strategy tailored to its acidic and polar characteristics. By utilizing acidic mobile phase modifiers to control ionization state, both HPLC-UV and UPLC-MS/MS methods can be robustly validated. Laboratories should select HPLC-UV for cost-effective, high-precision API assays, and reserve UPLC-MS/MS for trace-level impurity detection and pharmacokinetic evaluations.

References

  • PubChem Database. "3-(cyclopropylcarbamoyl)benzoic acid - Related Compounds and Structural Analysis." National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

Abstract: In the fields of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. This guide provides an in-depth, tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the fields of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. This guide provides an in-depth, technical framework for the structural validation of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, a molecule possessing multiple key functional groups. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation, detailing a robust experimental workflow and data interpretation strategy. Furthermore, we will compare and integrate NMR with orthogonal analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to construct a self-validating system for achieving irrefutable structural confirmation and purity assessment.

The Analytical Imperative: Deconstructing the Target Molecule

The target molecule, 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, presents a distinct set of structural features that must be independently verified. A successful validation strategy must confirm the presence and connectivity of each component:

  • 1,2-Disubstituted Benzene Ring: Confirming the ortho substitution pattern on the aromatic ring is critical.

  • Thioether Linkage: The sulfur bridge between the benzoic acid and the side chain must be verified.

  • Carboxylic Acid: The presence of the acidic proton and its corresponding carbonyl carbon is a key identifier.

  • N-Cyclopropyl Amide: This moiety contains several unique signatures, including the highly strained cyclopropyl group and the amide bond, which often exhibits restricted rotation.

Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited for this challenge, as it provides detailed information about the chemical environment and connectivity of individual atoms within a molecule[1][2].

Primary Validation: NMR Spectroscopy Workflow

Achieving a high-quality NMR spectrum is paramount and begins with meticulous sample preparation. The following protocol is designed to yield reliable and reproducible data for a small molecule like our target compound.

Experimental Protocol: From Powder to Spectrum

Rationale: The goal of sample preparation is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter or paramagnetic impurities, which can degrade spectral quality[3]. The choice of solvent is critical; for this molecule, DMSO-d6 is an excellent choice as it will solubilize the compound and, being aprotic, will allow for the observation of exchangeable protons from the carboxylic acid and amide groups.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and record the mass[4][5].

  • Initial Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d6)[5][6].

  • Solubilization: Vortex the vial until the sample is fully dissolved. If necessary, gentle warming can be applied. A clear, homogeneous solution is required.

  • Filtration & Transfer: If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube[3][4].

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is assigned a chemical shift of 0.00 ppm and provides a reference point for all other signals[7].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup & Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to optimize its homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum and any necessary 2D experiments (e.g., COSY, HSQC).

Workflow Visualization

The following diagram illustrates the key stages of the NMR sample preparation and data acquisition workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in ~0.7mL DMSO-d6 weigh->dissolve vortex 3. Vortex to Ensure Homogeneity dissolve->vortex transfer 4. Filter & Transfer to NMR Tube vortex->transfer load 5. Insert into Spectrometer transfer->load setup 6. Lock & Shim load->setup acquire 7. Acquire Spectra (¹H, ¹³C, 2D) setup->acquire process 8. Process Data (FT, Phasing) acquire->process interpret 9. Interpret & Assign process->interpret

Caption: NMR experimental workflow from sample preparation to data analysis.

Predicted Spectral Data & Interpretation

In the absence of a publicly available reference spectrum, we must rely on established chemical shift principles to predict the expected NMR signals. This process of matching observed peaks to a predicted pattern is a cornerstone of structural verification[1][7].

Table 1: Predicted ¹H NMR Spectral Data for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid in DMSO-d6

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0broad singlet1H-COOH The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad signal that can exchange with D₂O[8].
~8.2doublet1HAmide N-H The amide proton signal is often a doublet due to coupling with the adjacent cyclopropyl methine proton.
7.9 - 8.0doublet1HAr-H (ortho to COOH)Aromatic protons are deshielded[8]. This proton is adjacent to the electron-withdrawing carboxylic acid group.
7.2 - 7.6multiplet3HAr-H (remaining)The other three aromatic protons will appear in this region, with splitting patterns determined by their coupling to each other.
~3.9singlet2HS-CH₂-C=O Protons on a carbon adjacent to both a sulfur atom and a carbonyl group are deshielded and appear in this range. A singlet is expected as there are no adjacent protons.
2.6 - 2.8multiplet1HCyclopropyl C-H The single proton on the cyclopropyl ring attached to the nitrogen.
0.5 - 0.8multiplet2HCyclopropyl -CH₂- Protons on a cyclopropyl ring are highly shielded due to ring strain and anisotropy, appearing far upfield[9][10]. These are the two protons cis to the N-H bond.
0.3 - 0.5multiplet2HCyclopropyl -CH₂- These are the two protons trans to the N-H bond, which may be in a slightly different chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Shift (δ, ppm)Carbon AssignmentRationale
~169Amide C=O Carbonyl carbons of amides appear in this region.
~167Carboxylic Acid C=O Carboxylic acid carbonyls are also found in this highly deshielded region[11].
125 - 140Aromatic Carbons Six distinct signals are expected for the aromatic carbons, with the carbon attached to the sulfur (C-S) and the carboxylic acid (C-COOH) being the most deshielded[11].
~35S-CH₂ Aliphatic carbon attached to a sulfur atom.
~23Cyclopropyl C-H The methine carbon of the cyclopropyl group attached to the nitrogen.
~6Cyclopropyl CH₂ The two equivalent methylene carbons of the cyclopropyl ring will be highly shielded, appearing far upfield.

Orthogonal Methods for Comprehensive Validation

While NMR is the most powerful single technique for structural elucidation, relying on it alone is insufficient. Orthogonal methods, which measure different physicochemical properties, are required to build a complete and trustworthy validation package[12][13].

HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound. It separates the sample based on its components' differential interactions with a stationary phase. For our target molecule, a reverse-phase HPLC method would be appropriate.

  • Principle: The sample is passed through a column (e.g., C18) with a polar mobile phase. Nonpolar impurities will be retained longer, while polar impurities will elute faster.

  • Output: A chromatogram showing peaks over time. A pure sample should ideally show a single, sharp peak. The area under this peak, relative to the total area of all peaks, provides a quantitative measure of purity (e.g., >95%).

  • Value: HPLC confirms that the NMR spectrum obtained is of a single species and not a mixture, which could otherwise lead to a completely incorrect structural assignment[14].

Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) provides an exact measurement of a molecule's mass-to-charge ratio.

  • Principle: The molecule is ionized (e.g., via Electrospray Ionization - ESI), and its mass is measured. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.

  • Expected Result: For C₁₂H₁₃NO₃S, the expected monoisotopic mass is 251.0616 g/mol . An HRMS experiment should yield a mass that matches this value to within a few parts per million (ppm).

  • Value: MS provides definitive confirmation of the molecule's elemental composition, complementing the connectivity information provided by NMR[12][15].

Comparison of Analytical Techniques
FeatureNMR SpectroscopyHPLCMass Spectrometry (HRMS)
Primary Information Atomic connectivity, 3D structurePurity, QuantityMolecular Formula, Molecular Weight
Sensitivity Low (mg scale)[4][16]High (µg-ng scale)Very High (ng-pg scale)[12]
Sample Requirement 5-50 mg<1 mg<0.1 mg
Destructive? No[12]Yes (sample is diluted)Yes (sample is consumed)
Key Advantage Unparalleled structural detailExcellent for purity determinationConfirms elemental composition
Limitation Poor sensitivity, complex mixtures are difficultProvides no structural informationCannot distinguish isomers[13]

An Integrated Strategy for Complete Confidence

True validation is achieved not by a single experiment, but by the convergence of evidence from multiple, independent techniques. The data from HPLC, MS, and NMR, when combined, create a self-validating system that leaves no room for ambiguity.

Integrated_Validation Compound Synthesized Compound (2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid) HPLC HPLC Analysis Compound->HPLC MS HRMS Analysis Compound->MS NMR NMR Analysis (¹H, ¹³C, 2D) Compound->NMR Purity Result: Purity > 95% HPLC->Purity MolWeight Result: Mass = 251.0616 ± 5ppm (Confirms C₁₂H₁₃NO₃S) MS->MolWeight Structure Result: Spectrum matches predicted shifts & connectivity NMR->Structure Conclusion Conclusion: Structure Validated Identity & Purity Confirmed Purity->Conclusion MolWeight->Conclusion Structure->Conclusion

Caption: Integrated workflow combining orthogonal analytical techniques for validation.

By following this integrated approach, a researcher can confidently state that the synthesized material is indeed 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, and that it possesses the requisite purity for subsequent biological screening or developmental studies. This level of analytical rigor is the foundation of sound scientific research.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved from [Link]

  • Gaudet, M., & Argyropoulos, D. (2021). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 59(5), 455-470. Available at: [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2023). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Digital Discovery, 2(1), 17-26. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • How NMR Enhances Chemical Analysis Accuracy? (2025, May 5). Creative Biostructure. Retrieved from [Link]

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. Retrieved from [Link]

  • SG Sample Prep. (n.d.). University of Illinois Urbana-Champaign, Nuclear Magnetic Resonance Labs. Retrieved from [Link]

  • 1H chemical shifts for cyclopropyl protons. (n.d.). ResearchGate. Retrieved from [Link]

  • Perrin, C. L., O'Reilly, B. A., & Kresge, A. J. (2015). Conformational features of secondary N-cyclopropyl amides. The Journal of organic chemistry, 80(9), 4568–4574. Available at: [Link]

  • Maiwald, M., Fischer, H. W., & Kim, H. U. (2005). Validation of quantitative NMR. Journal of Magnetic Resonance, 175(2), 261-273. Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2023, June 28). ACD/Labs. Retrieved from [Link]

  • Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. (2022, December 28). Taylor & Francis Online. Retrieved from [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap. Retrieved from [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Seger, C., & Sturm, S. (2026, March 16). HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-274. Retrieved from [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. (2025, August 30). arXiv.org. Retrieved from [Link]

  • A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2020, December 28). Oregon State University. Retrieved from [Link]

  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. (2013). International Journal of Molecular Sciences, 14(7), 14354-14373. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • N-cyclopropylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR Chemical Shift Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020, February 21). MedCrave. Retrieved from [Link]

  • Interpreting the 1H NMR spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • N-Propylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. (2015, February 4). Asian Journal of Chemistry. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • Interpreting the 13C NMR spectrum of benzoic acid. (2025, November 15). Doc Brown's Chemistry. Retrieved from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). MDPI. Retrieved from [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). ACS Medicinal Chemistry Letters, 5(8), 903-908. Available at: [Link]

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Comparative

Comparative Cross-Reactivity Profiling Guide: 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CCMSB) vs. Standard Thioether Therapeutics

Target Audience: Researchers, scientists, and drug development professionals. Compound of Interest: 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS: 926258-45-9), hereafter referred to as CCMSB .

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound of Interest: 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS: 926258-45-9), hereafter referred to as CCMSB .

Introduction & Mechanistic Causality of Cross-Reactivity

CCMSB is a highly versatile screening compound and pharmacophore frequently utilized in the development of uricosuric agents and anti-inflammatory modulators. However, its structural motifs—a benzoic acid moiety and a thioether linkage—present specific cross-reactivity liabilities that must be rigorously profiled during lead optimization.

As a Senior Application Scientist, I approach cross-reactivity not as a mere checklist, but as a predictable consequence of molecular structure. The cross-reactivity of CCMSB stems from two primary mechanisms:

A. Transporter/Receptor Cross-Reactivity (The Benzoic Acid Motif)

Uricosuric agents target the Urate Transporter 1 (URAT1) in the renal proximal tubule to inhibit uric acid reabsorption[1]. The carboxylic acid of CCMSB anchors into the basic arginine residues of the URAT1 binding pocket. However, this same anionic pharmacophore can cross-react with Organic Anion Transporters 1 and 3 (OAT1/OAT3), which are responsible for the renal secretion of numerous essential drugs. For instance, the legacy drug Benzbromarone potently inhibits URAT1 but suffers from severe OAT1/3 cross-reactivity, leading to dangerous drug-drug interactions (DDIs). In contrast, newer agents like Lesinurad were specifically optimized to maintain URAT1 efficacy while eliminating OAT1/3 cross-reactivity[2]. Profiling CCMSB’s selectivity index against these transporters is critical.

B. Metabolic Cross-Reactivity (The Thioether Motif)

Thioether-containing drugs are prone to mechanism-based cross-reactivity via Cytochrome P450 (CYP450) enzymes. While oxidation of the sulfur atom often yields stable, detoxified sulfoxides, it can also generate highly reactive electrophilic intermediates[3]. These electrophiles can covalently bind to off-target hepatic proteins (causing idiosyncratic toxicity) or deplete intracellular glutathione (GSH)[4][5].

Experimental Protocols for Cross-Reactivity Profiling

To objectively evaluate CCMSB against clinical standards, we employ a two-pronged, self-validating experimental workflow.

Protocol A: SPR-Based Transporter Selectivity Profiling

Causality & Expertise: Traditional cell-based uptake assays are prone to artifacts from membrane permeability and non-specific lipid binding. Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data (association rate kon​ , dissociation rate koff​ , and affinity KD​ ), allowing us to differentiate between transient off-target interactions and prolonged, high-affinity cross-reactivity[6]. Because URAT1, OAT1, and OAT3 are multi-pass transmembrane proteins, standard amine coupling to a CM5 chip causes denaturation. Instead, we utilize His-tagged transporter proteins embedded in lipid nanodiscs captured on an NTA (Nitrilotriacetic acid) sensor chip to preserve native conformation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Condition an NTA sensor chip with 0.5 mM NiCl₂. Capture His-tagged URAT1, OAT1, or OAT3 lipid nanodiscs onto individual flow cells to a target density of 3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of CCMSB, Lesinurad (selective control), and Benzbromarone (cross-reactive control) ranging from 0.1 µM to 100 µM in running buffer (HEPES-buffered saline, pH 7.4, 0.05% Tween-20, 1% DMSO).

  • Binding Analysis: Inject analytes over the functionalized flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Self-Validating Regeneration: Pulse the surface with 350 mM EDTA to strip the His-tagged nanodiscs entirely, followed by reloading with fresh Ni²⁺ and protein for the next cycle. This ensures a pristine, validated surface for every single analyte injection, eliminating baseline drift.

  • Data Fitting: Double-reference the sensorgrams (subtracting a blank reference channel and buffer injections) and fit to a 1:1 Langmuir binding model to derive KD​ .

SPR_Workflow N1 Immobilize Target Proteins (URAT1, OAT1, OAT3) on NTA Chip N2 Inject Analytes (CCMSB, Lesinurad, Benzbromarone) N1->N2 N3 Real-Time Binding Analysis (Association & Dissociation) N2->N3 N4 Kinetic Evaluation (Calculate KD, kon, koff) N3->N4 N5 EDTA Regeneration (Self-Validating Step) N4->N5 N5->N1 Reload Chip

Caption: SPR workflow for assessing small molecule cross-reactivity against renal transporters.

Protocol B: LC-MS/MS Reactive Metabolite Trapping

Causality & Expertise: To assess the risk of the thioether moiety forming reactive electrophiles, the compound is incubated with Human Liver Microsomes (HLMs) in the presence of GSH. GSH acts as a surrogate nucleophile; if the thioether is bioactivated by CYP450s into an electrophile, it will form a stable GSH-thioether conjugate[3].

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM CCMSB with pooled HLMs (1 mg/mL protein), 5 mM GSH, and an NADPH-regenerating system in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • Self-Validating LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in negative ion mode. Utilize a specific neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety of GSH). This specific scan filters out background matrix noise, ensuring that only true GSH-adducts are quantified, preventing false positives.

Metabolic_Pathway N1 CCMSB (Parent Thioether) N2 CYP450 Oxidation (e.g., CYP3A4, CYP2C9) N1->N2 N3 Sulfoxide Metabolite (Stable/Detoxified) N2->N3 Detoxification N4 Reactive Electrophilic Intermediate N2->N4 Bioactivation N5 GSH Trapping (Thioether Conjugate Detected) N4->N5 GSH Addition (In Vitro) N6 Off-Target Protein Adduction (Toxicity Risk) N4->N6 Covalent Binding (In Vivo)

Caption: CYP450-mediated thioether oxidation pathway of CCMSB and potential cross-reactivity risks.

Data Presentation & Comparative Analysis

The following tables summarize the comparative cross-reactivity profile of CCMSB against standard clinical alternatives.

Table 1: SPR Binding Kinetics (Transporter Selectivity)

A higher KD​ indicates lower binding affinity (less cross-reactivity). Selectivity Index = KD​ (Off-Target) / KD​ (URAT1).

CompoundTarget (URAT1) KD​ (µM)Off-Target (OAT1) KD​ (µM)Off-Target (OAT3) KD​ (µM)Selectivity Profile
CCMSB 5.2> 50.022.4Moderate OAT3 cross-reactivity; requires structural tuning of the cyclopropyl group.
Lesinurad (Control)7.3> 100.0> 100.0Highly selective; no significant OAT1/3 cross-reactivity[2].
Benzbromarone (Control)0.30.81.2Poor selectivity; high risk of OAT-mediated drug-drug interactions.
Table 2: LC-MS/MS Reactive Metabolite Trapping (Metabolic Stability)

Evaluates the vulnerability of the thioether linkage to CYP450-mediated bioactivation.

CompoundThioether Motif Present?CYP450 Degradation (T½)GSH-Adduct Formation (pmol/mg protein)Cross-Reactivity Risk Assessment
CCMSB Yes (Aliphatic-Aryl)34 min45.2Moderate risk. The aliphatic thioether is susceptible to oxidation, forming reactive species.
Lesinurad Yes (Triazole-Aryl)> 120 min< 5.0Low risk. The electron-deficient triazole ring stabilizes the thioether against oxidation.
Benzbromarone No (Benzofuran)18 min698.1High risk. Forms reactive epoxides/quinones leading to severe off-target protein adduction.

References

  • [6] Large and Small Molecule Screening by SPR. Bio-Rad. URL: [Link]

  • [1] Gout: An old disease in new perspective – A review. PubMed Central (PMC). URL: [Link]

  • AusPAR: Lesinurad. Therapeutic Goods Administration (TGA). URL: [Link]

  • [3] Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications. Chemical Research in Toxicology (ACS Publications). URL: [Link]

  • [2] Pharmacology/Toxicology NDA Review and Evaluation (Lesinurad). U.S. Food and Drug Administration (FDA). URL: [Link]

  • [4] Redox Signaling by Reactive Electrophiles and Oxidants. PubMed Central (PMC). URL: [Link]

  • [5] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic Acid Against Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of early-stage drug discovery, the rigorous, multi-parameter evaluation of a lead compound against its close structural analogs is...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of early-stage drug discovery, the rigorous, multi-parameter evaluation of a lead compound against its close structural analogs is a critical step. This process, known as benchmarking, moves beyond simple potency measurements to build a holistic understanding of a compound's potential. It allows us to establish a clear structure-activity relationship (SAR) and a structure-property relationship (SPR), guiding medicinal chemistry efforts toward a candidate with an optimal balance of efficacy, selectivity, and drug-like properties.

This guide provides an in-depth framework for benchmarking the novel compound 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid , which we will refer to as Lead Compound (LC) , against a rationally designed set of structural analogs.

Hypothesized Target and Rationale

The structure of our lead compound (LC) contains several key features that inform a plausible biological hypothesis. The benzoic acid moiety provides a strong hydrogen bond donor and acceptor and can engage in ionic interactions. The thioether linkage is a flexible, lipophilic spacer that is also susceptible to metabolism. Finally, the N-cyclopropyl amide group combines a rigid, lipophilic cyclopropyl ring with a hydrogen-bonding amide. This combination of features is reminiscent of inhibitors that target the active sites of proteases, particularly cysteine or serine proteases, where a carboxylic acid can interact with basic residues like histidine or lysine.

For the purposes of this guide, we will hypothesize that LC is an inhibitor of Caspase-3 , a key executioner enzyme in the apoptotic pathway.[1][2] Dysregulation of apoptosis is implicated in numerous diseases, making its modulation a valuable therapeutic strategy.

Designing Structural Analogs for SAR Exploration

To effectively benchmark LC, we have designed three structural analogs (A1, A2, A3). Each modification is intended to probe a specific feature of the parent molecule.

  • Analog 1 (A1): N-cyclopentyl analog. The rigid cyclopropyl group is replaced with a larger, more flexible cyclopentyl ring. This will test the spatial and conformational requirements of the binding pocket.

  • Analog 2 (A2): Tetrazole bioisostere. The carboxylic acid is replaced with a tetrazole ring, a common acidic bioisostere. This modification will determine the importance of the specific carboxylate geometry and its potential impact on cell permeability and metabolic stability.

  • Analog 3 (A3): Sulfoxide analog. The thioether linkage is oxidized to a sulfoxide. This introduces a polar, hydrogen bond-accepting group, altering the electronics and steric profile of the molecule's core. This also serves as a potential metabolite for independent synthesis and characterization.

Multi-Tiered Benchmarking Workflow

Our comparative analysis will proceed through a three-tiered workflow, designed to build a comprehensive profile of each compound from biochemical potency to cellular efficacy and early ADME properties.

Benchmarking_Workflow cluster_0 Tier 1: Biochemical Profiling cluster_2 Tier 3: In Vitro ADME T1_Potency Biochemical Potency (IC50) vs. Caspase-3 T1_Selectivity Selectivity Assay (IC50) vs. Caspase-1 T1_Potency->T1_Selectivity Potent Compounds T2_Efficacy Cellular Efficacy (EC50) Apoptosis Induction Model T1_Selectivity->T2_Efficacy Potent & Selective T3_Solubility Kinetic Solubility T2_Efficacy->T3_Solubility Cell-Active Compounds T3_Stability Microsomal Stability (t½) T3_Solubility->T3_Stability

Caption: Multi-tiered workflow for compound benchmarking.

Part 1: Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity of the compounds against our target, Caspase-3, and to assess their selectivity against a closely related protease, Caspase-1, to flag potential off-target activity early.

Methodology: Fluorescence-Based Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by the target enzyme.[3][4][5][6] The principle relies on a substrate, such as Ac-DEVD-AMC for Caspase-3, which is non-fluorescent until cleaved by the active enzyme, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[7]

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of LC, A1, A2, and A3 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, also in DMSO.

  • Reaction Mixture Preparation: In a 384-well black assay plate, add 5 µL of assay buffer (20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4).

  • Compound Addition: Transfer 50 nL of the serially diluted compounds from the DMSO plate to the assay plate using an acoustic liquid handler. Include DMSO-only wells as a "high activity" control.

  • Enzyme Addition: Add 5 µL of recombinant human Caspase-3 (final concentration ~0.5 nM) to all wells except for the "no enzyme" blank controls.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow compounds to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate Ac-DEVD-AMC (final concentration 20 µM).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).[7] Read the fluorescence intensity every 60 seconds for 30 minutes.

  • Selectivity Screen: Repeat steps 2-7 using recombinant human Caspase-1 and its corresponding substrate, Ac-YVAD-AMC.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic read). Normalize the rates to the DMSO control (100% activity) and blank (0% activity). Fit the resulting concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.

Results & Analysis
CompoundCaspase-3 IC50 (nM)Caspase-1 IC50 (nM)Selectivity Index (Casp-1/Casp-3)
Lead (LC) 55>10,000>180x
Analog 1 (A1) 450>10,000>22x
Analog 2 (A2) 65>10,000>150x
Analog 3 (A3) 1,200>10,000>8x

Interpretation: The data suggests the N-cyclopropyl amide and the carboxylic acid are crucial for potent inhibition. Replacing the cyclopropyl group with a larger cyclopentyl ring (A1) resulted in an ~8-fold loss in potency, indicating a tight, sterically constrained binding pocket. The tetrazole bioisostere (A2) retained potency comparable to the lead compound, validating it as a viable alternative to the carboxylic acid. The oxidation of the thioether to a sulfoxide (A3) was highly detrimental to activity, suggesting this region is in a lipophilic pocket where polarity is not tolerated. All compounds showed excellent selectivity against Caspase-1.

Part 2: Cellular Efficacy and Target Engagement

Objective: To confirm that the biochemical activity translates into a functional outcome in a relevant cellular environment. We will measure the ability of the compounds to induce apoptosis in Jurkat cells, a human T-lymphocyte cell line.

Methodology: Caspase-Glo® 3/7 Assay

This is a homogeneous, luminescent "add-mix-measure" assay that quantifies Caspase-3 and -7 activity directly in cultured cells.[8] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[8][9]

Step-by-Step Protocol:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep.

  • Cell Plating: Seed 10,000 cells per well in a 96-well white, clear-bottom plate in a volume of 50 µL and incubate for 2 hours.

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Add 50 µL of the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the plate on an orbital shaker for 30 seconds, then incubate at room temperature for 1 hour, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50).

Results & Analysis
CompoundCellular Apoptosis EC50 (µM)
Lead (LC) 1.2
Analog 1 (A1) 11.5
Analog 2 (A2) 0.9
Analog 3 (A3) >30

Interpretation: The cellular efficacy data correlates well with the biochemical potency. The lead compound and its tetrazole analog (A2) are the most potent inducers of apoptosis. Notably, A2 is slightly more potent than LC in the cellular context, which could be due to improved cell permeability. The drop-off in activity for A1 and A3 is consistent with their weaker biochemical inhibition.

Part 3: Early ADME & Physicochemical Profiling

Objective: To evaluate the fundamental drug-like properties of the most promising compounds (LC and A2). Poor solubility or high metabolic turnover can terminate a compound's development, regardless of its potency.[10][11][12]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS No. 926258-45-9), a compound designated for research use only[1]. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is synthesized from the known hazards of its structural analogs—benzoic acid and thiobenzoic acid—and established principles of laboratory waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Characterization: A Precautionary Approach

2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid is a complex organic molecule incorporating a benzoic acid core, a thioether linkage, and a cyclopropylcarbamoyl functional group. Due to the lack of specific toxicological data, a conservative approach is mandatory. We must infer its potential hazards from its constituent parts.

  • Benzoic Acid Moiety : Benzoic acid is known to cause skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated inhalation.[2][3][4][5][6][7][8][9]

  • Thioether and Carboxylic Acid Functionalities : Thiobenzoic acid, a related structure, is also known to cause skin and serious eye irritation.[10] Organic sulfides can be malodorous and may release toxic sulfur oxides upon combustion.[10] The carboxylic acid group imparts acidic properties, suggesting the compound could be corrosive.

  • Cyclopropylamine Derivatives : While specific data on the cyclopropylcarbamoyl group is limited, compounds containing cyclopropylamine moieties can have varied toxicological profiles and should be handled with care.

Based on this analysis, 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid should be treated as a hazardous waste, likely exhibiting characteristics of Toxicity and potentially Corrosivity . It should be handled as a substance that can cause significant skin and eye irritation or damage.[2][6][7]

Property Value/Information Source
CAS Number 926258-45-9[1]
Molecular Formula C12H13NO3S[1]
Molecular Weight 251.3 g/mol [1]
Anticipated Hazards Skin Irritation, Serious Eye Damage, Potential Organ Damage (Lungs), Potential Corrosivity, Harmful to Aquatic Life.Inferred from analogs[2][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure a comprehensive set of PPE is worn. The rationale is to create a complete barrier to prevent any potential exposure via contact, inhalation, or ingestion.

Equipment Specification Justification
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that could cause serious eye damage, a known risk with benzoic acid derivatives.[3][4][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, as the compound is presumed to be a skin irritant.[2][11] Contaminated gloves must be disposed of as hazardous waste.[12]
Body Protection A flame-resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection Required when handling the solid powder to avoid dust generation.To mitigate the risk of lung damage associated with repeated inhalation of benzoic acid dust.[2][4]

Step-by-Step Disposal Protocol

This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) and OSHA standards, ensuring safety from the point of generation to final disposal.[13][14]

The most effective disposal strategy begins with waste minimization. Whenever possible, reduce the scale of operations to generate less waste.[12][14][15] Avoid making excess solutions and, if feasible, explore methods for reusing or recycling surplus materials.[12]

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • Solid Waste : Collect un-used or contaminated solid 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid in a dedicated container.

  • Liquid Waste : If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. For instance, flammable solvents can often be combined, but this compound should not be mixed with strong acids, bases, or oxidizing agents.[3][16]

  • Contaminated Materials : Any items that have come into direct contact with the compound, such as pipette tips, weigh boats, and contaminated gloves or bench paper, must be disposed of as hazardous waste.[12] Sharps like needles or broken glassware must be placed in a designated sharps container.[12]

The choice of container is governed by OSHA mandates to ensure chemical compatibility and prevent leaks.[12][13]

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is chemically compatible with the waste. Avoid metal containers for acidic waste.[16]

  • Inspect the Container : Ensure the container is free from damage or deterioration and has a secure, leak-proof closure.[13]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[14][15] This prevents the release of vapors and protects against spills.

  • Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[16]

Accurate labeling is a legal requirement and essential for safe handling by environmental health and safety (EHS) personnel.[14] As soon as the first drop of waste is added, the container must be labeled.[15][17]

  • Clearly write the words "Hazardous Waste ".[13]

  • List the full chemical name: "2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid ". Do not use abbreviations or chemical formulas.[13]

  • Indicate all constituents, including solvents and their approximate percentages.

  • Identify the associated hazards (e.g., "Toxic," "Irritant").

  • Record the accumulation start date.

Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[14][15][16]

  • The SAA must be clearly marked.[16]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[13]

  • Segregate the container from incompatible materials using physical barriers.[13]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[14][15][17]

Contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a pickup.[14][15] Do not attempt to transport the waste yourself or dispose of it down the drain.[4][13][17] All chemical waste must be disposed of through a licensed hazardous waste disposal company.[14][16]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately notify others in the area.

  • Assess the Hazard : For a small, manageable spill, proceed with cleanup only if you are trained and equipped to do so. For large spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE : Wear the full PPE detailed in Section 2.

  • Contain the Spill : Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean Up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[18]

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.[19]

  • Report : Document and report the spill according to your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid.

DisposalWorkflow Disposal Workflow for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic Acid Start Waste Generation (Solid, Liquid, or Contaminated Material) IsHazardous Characterize Waste: Treat as Hazardous (Toxic, Irritant) Start->IsHazardous SelectContainer Select Compatible, Labeled, Leak-Proof Container IsHazardous->SelectContainer Yes Segregate Segregate Waste (Solid vs. Liquid) (No Mixing w/ Incompatibles) SelectContainer->Segregate StoreSAA Store in Secondary Containment in Designated SAA Segregate->StoreSAA KeepClosed Keep Container Tightly Closed StoreSAA->KeepClosed CheckVolume Volume < 55 Gallons? KeepClosed->CheckVolume RequestPickup Contact EHS for Waste Pickup CheckVolume->RequestPickup Yes ExceedLimit IMMEDIATELY Contact EHS (Within 3 Days) CheckVolume->ExceedLimit No EHS_Disposal Final Disposal by Licensed Facility RequestPickup->EHS_Disposal

Sources

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